Sorafenib-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H16ClF3N4O3 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D |
InChI Key |
MLDQJTXFUGDVEO-KDWOUJHVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=NC=C3)C(=O)NC)[2H] |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Sorafenib-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Sorafenib-d4, a deuterated analog of the multi-kinase inhibitor Sorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Sorafenib, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This labeling is a valuable tool in pharmacokinetic and metabolic studies. The fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-d4)-N-methylpicolinamide | [1] |
| CAS Number | 1207560-07-3 | [1] |
| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃ | [1][2] |
| Molecular Weight | 468.85 g/mol | [1][2] |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide | [2] |
| Synonyms | Sorafenib (D4), Bay 43-9006 (D4) | |
| Storage Temperature | -20°C | |
| Purity | >95% (HPLC) |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound follows a multi-step pathway, analogous to the synthesis of Sorafenib, with the key difference being the introduction of a deuterated starting material. The following protocol is a composite of established synthetic routes for Sorafenib and its derivatives.
Step 1: Synthesis of 4-Chloro-N-methylpicolinamide
The synthesis initiates with the conversion of picolinic acid to its acid chloride, which is then amidated.
-
Reaction: Picolinic acid is reacted with thionyl chloride (SOCl₂) to form 4-chloropicolinoyl chloride. This intermediate is subsequently reacted with methylamine to yield 4-chloro-N-methylpicolinamide.
-
Reagents and Conditions:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (40% aqueous solution)
-
Tetrahydrofuran (THF)
-
Reaction is typically carried out at room temperature for 3 hours.
-
Step 2: Etherification with 4-Aminophenol-d4
The chlorinated picolinamide is then coupled with deuterated 4-aminophenol.
-
Reaction: 4-Chloro-N-methylpicolinamide is reacted with 4-aminophenol-d4 in the presence of a strong base to form 4-(4-aminophenoxy-d4)-N-methylpicolinamide.
-
Reagents and Conditions:
-
4-Chloro-N-methylpicolinamide
-
4-Aminophenol-d4
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
The reaction is heated to 100°C.
-
Step 3: Urea Formation
The final step involves the formation of the urea linkage to complete the this compound molecule.
-
Reaction: 4-(4-aminophenoxy-d4)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Reagents and Conditions:
-
4-(4-aminophenoxy-d4)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (CH₂Cl₂)
-
The reaction is carried out at 0°C.
-
Signaling Pathways Targeted by Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[3][4] The primary pathways inhibited are the RAF/MEK/ERK signaling cascade and the VEGFR/PDGFR signaling pathway.[4]
Caption: Sorafenib's mechanism of action.
Synthetic Workflow of this compound
The synthesis of this compound is a sequential process involving three key transformations. The following diagram illustrates the workflow from starting materials to the final product.
Caption: Synthetic pathway of this compound.
References
The Dual Role of Sorafenib: From Multi-Kinase Inhibitor to Analytical Gold Standard
A Technical Guide on the Mechanism of Action of Sorafenib and the Role of Sorafenib-d4 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals, a precise understanding of a drug's mechanism of action and the analytical methods for its quantification are paramount. Sorafenib, a potent multi-kinase inhibitor, has become a cornerstone in the treatment of several cancers.[1][2] This guide provides an in-depth exploration of Sorafenib's molecular targets and signaling pathways. Furthermore, it delves into the critical role of its deuterated analog, this compound, as an internal standard in achieving accurate and reliable quantification in biological matrices—a crucial aspect of pharmacokinetic studies and therapeutic drug monitoring.
Sorafenib: A Dual-Pronged Attack on Cancer
Sorafenib exerts its anti-cancer effects through a dual mechanism of action: inhibiting tumor cell proliferation and blocking tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] It achieves this by targeting multiple protein kinases, including receptor tyrosine kinases (RTKs) on the cell surface and intracellular serine/threonine kinases.[1][3][4]
Inhibition of Tumor Cell Proliferation via the RAF/MEK/ERK Pathway
A key signaling cascade in many cancers is the RAF/MEK/ERK pathway, which plays a central role in cell division and differentiation.[2] Sorafenib is a potent inhibitor of RAF kinases, with greater selectivity for c-Raf over B-RAF.[1] By blocking RAF, Sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to a reduction in tumor cell proliferation.[5][6]
Anti-Angiogenic Effects through Receptor Tyrosine Kinase Inhibition
Sorafenib also targets several RTKs involved in angiogenesis.[2][7] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[3][7] The inhibition of these receptors disrupts the signaling pathways that promote the growth of new blood vessels, thereby cutting off the tumor's blood supply and hindering its growth and metastasis.[2] Other kinases targeted by Sorafenib include KIT and FLT-3.[2][3][4]
The Role of this compound as an Internal Standard
Accurate quantification of Sorafenib in biological matrices like plasma is crucial for pharmacokinetic analysis and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[8] To ensure the accuracy and reproducibility of LC-MS/MS assays, an internal standard is used. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte (Sorafenib) and the internal standard (this compound), while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[4] This co-elution and similar ionization behavior compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification.[1][4]
Experimental Protocol for Sorafenib Quantification using LC-MS/MS
The following is a representative experimental protocol for the quantification of Sorafenib in human plasma using this compound as an internal standard, compiled from published methods.
Materials and Reagents
-
Sorafenib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 250 µL of a precipitation solution (e.g., acetonitrile:methanol 1:1, v/v) containing the internal standard (this compound) at a known concentration (e.g., 150 ng/mL).[7]
-
Vortex-mix the tube for 10 seconds.
-
Centrifuge at 10,000 rpm for 8 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Waters X-Terra MS C18 (3.5 µm, 50 x 2.1 mm) or equivalent reversed-phase column.[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 65:35, v/v).[3][9]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[7]
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters (example):
Quantitative Data Summary
The use of this compound as an internal standard in LC-MS/MS methods for Sorafenib quantification yields excellent linearity, precision, and accuracy, as demonstrated in various studies. A summary of typical performance characteristics is presented below.
Table 1: Linearity of Sorafenib Quantification in Human Plasma
| Study Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| [3] | 5 - 2000 | > 0.99 |
| [10] | 50 - 8000 | ≥ 0.998 |
| [11] | 7 - 2000 | ≥ 0.999 |
| [12] | 50 - 10000 | Not specified |
Table 2: Precision and Accuracy of Sorafenib Quantification in Human Plasma
| Study Reference | Quality Control Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| [3] | 15, 150, 1500 | 1.19 - 4.53 | Not specified | -7.14 to -0.12 |
| [10] | Not specified | ≤ 7.2 | ≤ 7.2 | 89.4 to 108.8 |
| [11] | 20, 200, 1000 | < 10 | < 10 | -7.0 to 13.9 |
| [12] | Not specified | < 6.9 | < 6.9 | < 5.3 |
%CV: Percent Coefficient of Variation; %RE: Percent Relative Error
Conclusion
Sorafenib's efficacy as an anti-cancer therapeutic is rooted in its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. For the researchers and clinicians who study and utilize this drug, the ability to accurately measure its concentration in patients is of utmost importance. The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS, provides the necessary precision and accuracy for reliable pharmacokinetic analysis and therapeutic drug monitoring. This technical guide has outlined the core principles of both Sorafenib's mechanism of action and the analytical methodology for its quantification, providing a comprehensive resource for professionals in the field of drug development and clinical research.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 9. wjbphs.com [wjbphs.com]
- 10. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sorafenib-d4 certificate of analysis and purity
An In-Depth Technical Guide to the Certificate of Analysis and Purity of Sorafenib-d4
Introduction
This compound is the deuterium-labeled version of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] In research and drug development, isotopically labeled compounds like this compound are crucial as internal standards for quantitative bioanalytical assays, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its use ensures accuracy and precision in measuring the concentration of the unlabeled drug in biological matrices.[2] This guide provides a detailed overview of the typical data found on a Certificate of Analysis (CoA) for this compound and the experimental protocols used to verify its purity and identity.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA is a critical document that provides researchers with the necessary information to ensure the reliability of their experimental results.
Quantitative Data Summary
The following table summarizes the typical analytical data presented on a Certificate of Analysis for this compound.
| Analytical Test | Specification | Typical Results |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃ | Conforms |
| Molecular Weight | 468.9 g/mol | 468.9 g/mol [4] |
| Purity (by HPLC) | ≥98% | >98.00%[5] |
| Identity (by Mass Spec) | Conforms to structure | MH+: 469.0[2][3] |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Storage Temperature | -20°C | Recommended |
Experimental Protocols for Purity and Identity Confirmation
The purity and identity of this compound are established through a combination of rigorous analytical techniques. The methodologies for the most critical of these tests are detailed below.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. It separates the main compound from any potential impurities.
-
Objective: To quantify the purity of this compound by separating it from any related substances or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size), is commonly used.[6]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typical. For example, a common mobile phase consists of acetonitrile and water (often with an additive like 0.1% formic acid or an ammonium acetate buffer) in varying ratios, such as 65:35 (v/v).[3][6]
-
Elution Mode: Isocratic elution (constant mobile phase composition) is frequently employed for simplicity and reproducibility.[6]
-
Flow Rate: A typical flow rate is between 1.0 mL/min and 1.5 mL/min.[7][8]
-
Column Temperature: Analyses are often performed at ambient or slightly elevated temperatures (e.g., 30°C or 40°C).[8]
-
Detection Wavelength: Detection is commonly performed at the absorption maximum (λmax) of Sorafenib, which is approximately 265 nm.[6]
-
Injection Volume: A standard injection volume is 10 µL or 20 µL.[8][9]
-
-
Procedure:
-
A standard solution of this compound is prepared by accurately weighing the reference material and dissolving it in a suitable solvent (e.g., a mixture of the mobile phase components).
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.
-
Purity is calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram, expressed as a percentage.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity and molecular weight of this compound. It is often coupled with HPLC (LC-MS/MS) for enhanced specificity.
-
Objective: To verify the molecular weight of this compound and confirm its elemental composition.
-
Instrumentation: A mass spectrometer, often a triple quadrupole, with an electrospray ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[2]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Ion: For this compound, the protonated molecular ion ([M+H]⁺) is expected at an m/z of approximately 469.0, which is 4 units higher than the unlabeled Sorafenib (m/z 465.1).[2] This mass shift confirms the presence of the four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the location of the deuterium labels.
-
Objective: To confirm the structural integrity of the molecule and ensure the deuterium atoms are in the correct positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
The this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆.
-
The ¹H NMR spectrum is acquired.
-
The spectrum is compared to that of unlabeled Sorafenib. The absence of signals in the regions where the deuterium atoms have replaced protons confirms the successful labeling. For this compound, the signals corresponding to the protons on the phenoxy ring are expected to be absent.[4][10]
-
Mandatory Visualizations
Analytical Workflow for this compound Purity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. glpbio.com [glpbio.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility and Stability of Sorafenib-d4 in Organic Solvents
Disclaimer: This document synthesizes information available for Sorafenib and its salts. This compound is a deuterated analog of Sorafenib, and while its physicochemical properties are expected to be nearly identical to the non-deuterated form, specific experimental data for this compound is not widely available. The data herein should, therefore, be considered a strong proxy for the behavior of this compound.
Introduction
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3] It functions by targeting several kinases involved in tumor progression and angiogenesis, such as Raf-1, B-RAF, VEGFR2, and PDGFRβ.[4] this compound, a deuterated version of Sorafenib, is most commonly utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Sorafenib quantification in biological matrices.
Understanding the solubility and stability of this compound in organic solvents is critical for the preparation of accurate stock solutions, calibration standards, and quality controls. This guide provides a comprehensive overview of its solubility profile, stability characteristics, and relevant experimental protocols.
Core Signaling Pathway of Sorafenib
Sorafenib exerts its therapeutic effect by inhibiting multiple protein kinases within key signaling cascades that control cell proliferation and angiogenesis. The diagram below illustrates its primary targets.
Caption: Sorafenib's mechanism of action.
Solubility Profile
Sorafenib is a lipophilic molecule with poor water solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug (high permeability, low solubility).[5][6] Its solubility is significantly higher in polar aprotic organic solvents. The tosylate salt form generally exhibits different solubility characteristics compared to the free base.
Quantitative Solubility Data
The following table summarizes the reported solubility of Sorafenib and its tosylate salt in various solvents.
| Compound Form | Solvent | Concentration | Remarks | Source |
| Sorafenib (Free Base) | DMSO | ~20 mg/mL | - | [7] |
| Sorafenib (Free Base) | Dimethylformamide (DMF) | ~20 mg/mL | - | [7] |
| Sorafenib Tosylate | DMSO | 200 mg/mL | - | [4] |
| Sorafenib (Free Base) | Methanol/Dichloromethane (1:3 v/v) | High Solubility | Preferred solvent mix for spray drying preparations. | [8] |
| Sorafenib Tosylate | Ethanol | Poorly Soluble | - | [4] |
| Sorafenib Tosylate | Water | Insoluble / Poorly Soluble | Max solubility ~10-20 µM. | [4][5] |
| Sorafenib (Free Base) | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | For preparing aqueous working solutions. | [7] |
| Sorafenib (Free Base) | Acetonitrile/Water (90/10 v/v) | Soluble | Used for extraction from tablet formulations. | [9] |
Stability Profile
The stability of this compound is crucial for maintaining the integrity of stock solutions and ensuring reproducible experimental results.
Solid-State Stability
When supplied as a crystalline solid, Sorafenib is stable for at least four years when stored at -20°C.[7]
Solution Stability
-
Organic Stock Solutions: Stock solutions of Sorafenib in pure DMSO, when stored in aliquots at -80°C, are generally stable.[10] For maximum stability, the solvent should be purged with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidative degradation.[7]
-
Aqueous Working Solutions: Sorafenib is sparingly soluble and less stable in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[7] The compound may precipitate out of diluted aqueous solutions after a few hours.[10]
Forced Degradation
Sorafenib is known to be susceptible to degradation under various stress conditions, which is a key consideration for stability-indicating analytical methods.[2]
-
Acidic and Basic Conditions: Degradation occurs under both acidic and basic hydrolysis.
-
Oxidative Conditions: The molecule is susceptible to oxidative stress.
-
Thermal and Photolytic Stress: Degradation can be induced by exposure to heat and light.[2]
Experimental Protocols & Workflows
Protocol: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.
Caption: Workflow for stock solution preparation.
Methodology:
-
Weighing: Accurately weigh the required amount of this compound crystalline solid in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.[10]
Protocol: Preparation of Aqueous Working Solutions for In Vitro Assays
Methodology:
-
Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution.
-
Dilution: Dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture media). For maximum solubility, Sorafenib should first be dissolved in DMSO before being diluted with the aqueous buffer.[7]
-
Mixing: Mix thoroughly by vortexing. Note that a 1:2 ratio of DMSO to PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL.[7]
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store for more than one day, as precipitation and degradation can occur.[7][10]
General Workflow for Stability Assessment
The following diagram outlines a typical workflow for a forced degradation study to assess the stability of this compound.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent.
-
Stress Application: Expose the solutions to a range of stress conditions, such as strong acid (e.g., 0.1N HCl), strong base (e.g., 0.1N NaOH), oxidizing agent (e.g., 3% H₂O₂), heat, and UV light.[2]
-
Time-Point Analysis: At specified time intervals, take aliquots from each condition.
-
Quantification: Analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC or UPLC, to separate the parent compound from any degradants.[2][11]
-
Data Evaluation: Calculate the percentage of degradation and identify the degradation products, often using mass spectrometry.[2]
Conclusion
This compound, like its non-deuterated counterpart, exhibits high solubility in polar aprotic solvents like DMSO and is sparingly soluble in aqueous media. For experimental use, high-concentration stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at low temperatures (-20°C to -80°C) to ensure long-term stability. Aqueous working solutions should be prepared fresh and used promptly to avoid precipitation and degradation. A thorough understanding of these properties is fundamental for researchers and scientists to ensure the generation of reliable and reproducible data in preclinical and analytical studies.
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Formulation Methods and Physical Characterization of Injectable Sodium Selenite Nanoparticles for the Delivery of Sorafenib tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]
- 9. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 11. Bot Verification [rasayanjournal.co.in]
In-Depth Technical Guide: Mass Spectrometry Fragmentation of Sorafenib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Sorafenib-d4, a deuterated internal standard crucial for the accurate quantification of the multi-kinase inhibitor Sorafenib in biological matrices. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.
Core Concepts: Fragmentation Analysis of this compound
Sorafenib is a bi-aryl urea containing a pyridine ring, a phenylurea moiety, and a substituted phenyl ring. Its deuterated analog, this compound, incorporates four deuterium atoms in the N-methyl-picolinamide moiety, a common site for isotopic labeling to ensure minimal chromatographic shift and similar ionization efficiency to the parent compound. Understanding its fragmentation is essential for developing robust bioanalytical methods.
Under electrospray ionization (ESI) in positive mode, this compound readily forms a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) yields characteristic product ions. The primary fragmentation events involve cleavages around the central urea linkage and within the picolinamide side chain.
Quantitative Fragmentation Data
The mass spectrometric analysis of this compound reveals a distinct fragmentation pattern. The key quantitative data, including the precursor ion and major product ions, are summarized in the table below. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantification.
| Ion Description | Proposed Structure | m/z (Da) | Relative Abundance |
| Precursor Ion [M+H]⁺ | Intact protonated this compound | 469.1 | 100% |
| Product Ion 1 | [C₁₀H₇ClF₃N₂O]⁺ | 275.0 | Major |
| Product Ion 2 | [C₈H₄D₄N₂O]⁺ | 153.1 | Minor |
| Product Ion 3 | [C₇H₄D₄NO]⁺ | 126.1 | Minor |
Note: Relative abundance can vary depending on the collision energy and the mass spectrometer used.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Sorafenib-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sorafenib: m/z 465.1 → 252.0
-
This compound: m/z 469.1 → 275.0 (quantifier), 469.1 → 153.1 (qualifier)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Collision Energy: Optimized for each transition, typically in the range of 20-40 eV.
Visualizations
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation pathway of protonated this compound.
Caption: Proposed fragmentation pathway of this compound.
Sorafenib Signaling Pathway Inhibition
Sorafenib functions by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. The diagram below provides a simplified overview of its mechanism of action.[1][2][3]
References
A Technical Guide to the Isotopic Enrichment and Purity of Sorafenib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and purity of Sorafenib-d4, a deuterated analog of the multi-kinase inhibitor Sorafenib. The incorporation of deuterium can offer significant advantages in drug development, primarily by altering the metabolic profile of the parent compound, potentially leading to improved pharmacokinetic properties. This document outlines the key quality attributes of this compound, detailed methodologies for its analysis, and relevant biological pathways for context.
Quantitative Data Summary
The quality of this compound is defined by its chemical purity and its isotopic enrichment. The following tables summarize typical specifications for this stable isotope-labeled compound.
Table 1: Chemical and Isotopic Purity of this compound
| Parameter | Specification |
| Chemical Purity | >95% (by HPLC)[1][2][3] |
| Isotopic Purity | 95% atom D[1] |
| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃[1][2][4] |
| Molecular Weight | 468.85 g/mol [1][2][4] |
Table 2: Illustrative Isotopic Distribution Profile of this compound
This table presents a hypothetical, yet representative, isotopic distribution for a batch of this compound as would be determined by mass spectrometry. The primary species is the desired d4-labeled compound, with trace amounts of lesser-deuterated and non-deuterated species.
| Isotopic Species | Designation | Relative Abundance (%) |
| This compound | d4 | >98.0 |
| Sorafenib-d3 | d3 | <1.5 |
| Sorafenib-d2 | d2 | <0.4 |
| Sorafenib-d1 | d1 | <0.1 |
| Sorafenib (unlabeled) | d0 | <0.05 |
Experimental Protocols
Accurate determination of chemical purity and isotopic enrichment is critical for the use of this compound in research and development, particularly in pharmacokinetic studies where it serves as an internal standard.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical purity of this compound, based on established methods for Sorafenib analysis[5][6][7][8].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used[6].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or an ammonium acetate buffer)[7][9]. A common mobile phase composition is a mixture of acetonitrile and water (v/v)[5][6].
-
Detection: UV detection at a wavelength of approximately 265 nm[5][7].
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This is then diluted to an appropriate concentration with the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area of the main this compound peak as a percentage of the total area of all observed peaks.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds[10][11].
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HR-MS), such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Sample Introduction: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer via the LC system to ensure the analysis of a pure sample.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass-to-charge ratio (m/z) of the protonated molecular ions ([M+H]⁺). For this compound, the expected m/z for the [M+H]⁺ ion is approximately 469.1.
-
Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the unlabeled (d0), and the deuterated (d1, d2, d3, d4) species. The peak area for each species is integrated, and the percentage of each is calculated relative to the sum of all species. This provides a quantitative measure of the isotopic enrichment.
Structural Confirmation and Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and the specific location of the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The sites of deuteration will show a significant reduction or complete absence of the corresponding proton signals. Integration of the remaining proton signals can provide a semi-quantitative measure of deuterium incorporation.
-
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms[12][13].
-
¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the structure. Carbons attached to deuterium atoms will exhibit a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the corresponding carbon in the unlabeled compound.
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Signaling Pathways and Experimental Workflow
Sorafenib's Mechanism of Action
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis[14][15][16]. Its primary targets include the RAF/MEK/ERK signaling cascade and various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[2][3][17].
Caption: Sorafenib inhibits VEGFR/PDGFR and the RAF/MEK/ERK pathway.
Experimental Workflow for Purity and Enrichment Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.
Caption: Workflow for this compound analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib suppresses the activation of type I interferon pathway induced by RLR-MAVS and cGAS-STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Sorafenib - Wikipedia [en.wikipedia.org]
- 17. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Isotopic Difference: A Technical Guide to Sorafenib-d4 versus Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between Sorafenib and its deuterated analogue, Sorafenib-d4, with a focus on the variance in their molecular weights. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols for molecular weight determination, and the biological context of Sorafenib's mechanism of action.
Quantitative Data Summary
The primary distinction between Sorafenib and this compound lies in their molecular weights, a direct consequence of isotopic substitution. In this compound, four hydrogen atoms on the phenoxy ring are replaced by deuterium atoms. This substitution provides a stable isotopic label, invaluable for various research applications, particularly in pharmacokinetic and metabolic studies where it allows for the differentiation of the administered drug from its endogenous or metabolic counterparts.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82[1][2][3] | 464.0815 |
| This compound | C₂₁H₁₂D₄ClF₃N₄O₃ | 468.85[4][5][6] | 468.1066[7] |
Note: The molecular weight difference of approximately 4 g/mol corresponds to the mass difference between four deuterium atoms and four hydrogen atoms.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The accurate determination of the molecular weight of small molecules like Sorafenib and this compound is routinely achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol based on established methodologies for the analysis of Sorafenib in biological matrices.
Objective: To determine the molecular weight of Sorafenib and this compound with high accuracy.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Materials:
-
Sorafenib and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (for mobile phase modification)
-
Microcentrifuge tubes and appropriate vials for the autosampler
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of Sorafenib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of approximately 1 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of Sorafenib.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to ensure good peak shape and separation from any potential impurities. A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is effective for Sorafenib.
-
Scan Mode: Full scan mode over a mass-to-charge (m/z) range that includes the expected molecular ions of Sorafenib and this compound (e.g., m/z 100-1000).
-
Data Acquisition: Acquire data in high-resolution mode to enable accurate mass measurement.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve maximum signal intensity.
-
-
Data Analysis:
-
Extract the mass spectra corresponding to the chromatographic peaks of Sorafenib and this compound.
-
Determine the accurate mass of the protonated molecular ions ([M+H]⁺).
-
The molecular weight is calculated from the measured m/z value.
-
Signaling Pathways and Experimental Workflows
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. The diagrams below, generated using the DOT language, illustrate the primary pathways inhibited by Sorafenib and a general workflow for its analysis.
References
- 1. tecan.com [tecan.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
CAS number and chemical structure of Sorafenib-d4
An In-depth Technical Guide to Sorafenib-d4
Introduction
This compound is the deuterated analog of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.[][2][3] As a stable isotope-labeled compound, this compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Sorafenib in biological matrices.[4] Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by compensating for matrix effects and variations during sample processing. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methodologies, and its role in research, tailored for professionals in drug development and life sciences.
Chemical Identity and Properties
This compound is structurally identical to Sorafenib, except that four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms. This substitution results in a higher molecular weight while maintaining nearly identical chemical properties, making it an ideal internal standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1207560-07-3 | [][4][5] |
| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃ | [][5] |
| Molecular Weight | 468.85 g/mol | [][5][6] |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide | [][7] |
| Synonyms | 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-2,3,5,6-d4)-N-methylpicolinamide | [4][5] |
| Purity | ≥95% by HPLC | [] |
Chemical Structure
Role of Sorafenib and Mechanism of Action
Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[2][8] It targets the RAF/MEK/ERK signaling pathway within tumor cells and also inhibits cell surface tyrosine kinase receptors like VEGFR and PDGFR, which are crucial for angiogenesis.[8][9] This dual mechanism of action allows Sorafenib to directly impede tumor growth and cut off its blood supply.[9]
Below is a diagram illustrating the signaling pathways targeted by Sorafenib.
References
- 2. youtube.com [youtube.com]
- 3. wjbphs.com [wjbphs.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CAS No- 1207560-07-3 | Simson Pharma Limited [simsonpharma.com]
- 6. Sorafenib | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | C21H16ClF3N4O3 | CID 44814842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the LC-MS/MS Analysis of Sorafenib using Sorafenib-d4 as an Internal Standard
Introduction
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It functions by targeting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (RAF-1, wild-type B-Raf, and mutant B-Raf), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), and platelet-derived growth factor receptor β (PDGFR-β).[1][3][4] By inhibiting these pathways, Sorafenib effectively hinders tumor growth and the formation of new blood vessels that supply the tumor.[1][5]
Accurate quantification of Sorafenib in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as Sorafenib-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
This document provides a detailed protocol for the quantitative analysis of Sorafenib in human plasma using this compound as an internal standard by LC-MS/MS.
Signaling Pathway of Sorafenib
Sorafenib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary pathways targeted by Sorafenib.
Caption: Sorafenib inhibits VEGFR/PDGFR and RAF/MEK/ERK pathways.
Experimental Protocols
Materials and Reagents
-
Sorafenib reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Stock and Working Solutions Preparation
-
Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sorafenib in a suitable solvent such as DMSO or methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent like methanol.
-
Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Workflow
Caption: Workflow for LC-MS/MS analysis of Sorafenib.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Isocratic or gradient elution (e.g., 65% B)[6][7] |
| Flow Rate | 0.25 - 0.4 mL/min[6][8] |
| Column Temperature | Ambient or controlled (e.g., 40 °C)[9] |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 130 - 150 °C[8][10] |
| Desolvation Temperature | 350 °C[8][10] |
| Capillary Voltage | 3.0 - 3.8 kV[8][10] |
| Cone Voltage | ~50 V[8][10] |
| Collision Energy | Optimized for each transition (e.g., 27-35 eV)[10] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sorafenib | 465.1 | 252.0[10] |
| This compound | ~469.1 (adjust based on specific isotope labeling) | ~256.0 (adjust based on specific isotope labeling) |
Note: The exact m/z values for this compound and its product ion will depend on the position of the deuterium labels. It is crucial to determine these values by infusing the this compound standard into the mass spectrometer. For example, some studies have used [2H3, 15N] Sorafenib with a transition of m/z 469.0 -> 259.0.[6]
Method Validation and Performance Characteristics
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide typical performance characteristics reported in the literature for similar methods.
Table 4: Linearity and Sensitivity
| Parameter | Typical Range |
| Calibration Curve Range | 5 - 2000 ng/mL[6] or 50 - 8000 ng/mL[11] |
| Correlation Coefficient (r²) | ≥ 0.995[12] |
| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL |
Table 5: Accuracy and Precision
| Parameter | Acceptance Criteria | Typical Values |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.2%[11] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.2%[11] |
| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 89.4% to 108.8%[11] |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 89.4% to 108.8%[11] |
Table 6: Recovery and Matrix Effect
| Parameter | Typical Values |
| Extraction Recovery | 80.5% to 95.3%[10] |
| Matrix Effect | Minimal and compensated by the internal standard |
Discussion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Sorafenib in human plasma. The simple protein precipitation method allows for high-throughput sample analysis. The use of a deuterated internal standard like this compound is critical to ensure high accuracy and precision by compensating for potential variabilities in sample preparation and instrument response.
The method's sensitivity and linear range are suitable for clinical applications, including therapeutic drug monitoring and pharmacokinetic studies. Researchers and drug development professionals can adapt this protocol to their specific laboratory instrumentation and requirements, ensuring proper validation is performed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats [mdpi.com]
- 10. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: Quantitative Analysis of Sorafenib in Human Plasma by LC-MS/MS using Sorafenib-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sorafenib in human plasma using a stable isotope-labeled internal standard, Sorafenib-d4. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Sorafenib concentrations.
Introduction
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. Given the variability in drug exposure among patients, accurate and reliable quantification of Sorafenib in plasma is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for the determination of Sorafenib in human plasma using an LC-MS/MS method, which offers high selectivity and sensitivity. The use of this compound as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Sorafenib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sorafenib reference standard in acetonitrile/water (90/10, v/v) to achieve a final concentration of 1 mg/mL.[1]
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a similar manner.
-
Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples at desired concentrations. A typical calibration curve might range from 5 to 2000 ng/mL.[1][2][3]
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.[1]
Sample Preparation Protocol (Protein Precipitation)
-
Thaw frozen human plasma samples, calibration standards, and QC samples at room temperature.
-
Vortex each sample for 30 seconds to ensure homogeneity.
-
Aliquot 50 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.[1][2]
-
Add 0.5 mL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube.[1][2]
-
Vortex the tubes vigorously for 30 seconds to precipitate plasma proteins.[1]
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
Workflow for Sorafenib Quantification
Caption: Workflow for the quantitative analysis of Sorafenib in human plasma.
LC-MS/MS Parameters
The following parameters provide a general guideline and may require optimization for different instrument setups.
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 or RP8, e.g., Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm)[1][2][3] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (65:35, v/v)[1][2][3] or Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (65:35, v/v)[4][5][6] |
| Flow Rate | 0.25 mL/min[1][2][3] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[7] |
| Injection Volume | 20 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sorafenib: m/z 464.9 → 252.0[2]; this compound: m/z 469.0 → 256.0 or 259.0 (exact transition may vary based on labeling)[2][8] |
| Capillary Voltage | 3 kV[8] |
| Source Temperature | 130°C[8] |
| Desolvation Temperature | 350°C[8] |
Data Analysis and Validation
The concentration of Sorafenib in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below based on published data.
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 2000 ng/mL or 7.3 - 7260 ng/mL[1][2][3][4] |
| Correlation Coefficient (r²) | ≥ 0.99[5] |
| Accuracy | Within ±15% of the nominal value (typically 85-115%)[1][2][3][4] |
| Precision (CV%) | Within-run and between-run precision < 15%[1][2][3][4][8] |
| Recovery | Consistent and reproducible across the concentration range (e.g., 80.5% to 95.3%)[8] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[1][2][3] or 7.3 ng/mL[4] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Sorafenib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research setting.
References
- 1. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sorafenib-d4 for Pharmacokinetic Studies of Sorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It functions by targeting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (RAF-1, wild-type B-RAF, and mutant B-RAF) and receptor tyrosine kinases such as VEGFRs and PDGFRs.[1][2][3] Given the high inter-individual variability in Sorafenib's pharmacokinetics, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing and minimizing toxicity.[4] The use of a stable isotope-labeled internal standard, such as Sorafenib-d4, is essential for accurate and precise quantification of Sorafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the use of this compound in pharmacokinetic studies of Sorafenib.
Principle
The quantification of Sorafenib in biological samples, typically plasma, is achieved by LC-MS/MS. A known concentration of this compound is added to the plasma sample as an internal standard prior to sample preparation. This compound is an ideal internal standard as it has the same physicochemical properties as Sorafenib, ensuring similar extraction recovery and ionization efficiency, but is distinguishable by its higher mass. During LC-MS/MS analysis, Sorafenib and this compound are separated from other plasma components by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and then detected by a mass spectrometer. The concentration of Sorafenib in the sample is determined by comparing the peak area ratio of Sorafenib to this compound against a calibration curve prepared with known concentrations of Sorafenib and a constant concentration of this compound.
Signaling Pathway of Sorafenib
Caption: Sorafenib's dual mechanism of action.
Experimental Protocols
Materials and Reagents
-
Sorafenib analytical standard
-
This compound (or other deuterated variants like Sorafenib-d3 or [2H3, 15N] Sorafenib)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Stock and Working Solutions
-
Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sorafenib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Sorafenib Working Solutions: Prepare a series of working solutions by serially diluting the Sorafenib stock solution with methanol or a methanol/water mixture to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 20 ng/mL or 150 ng/mL).[5]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standard plasma, QC plasma, or study sample plasma into the appropriately labeled tubes.
-
Add the this compound IS working solution (e.g., 10-fold volume of the plasma, so 500 µL) to each tube.[5][6]
-
Vortex mix the samples for approximately 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for Sorafenib quantification.
Instrumental Analysis (LC-MS/MS)
The following are example parameters and can be optimized for the specific instrumentation used.
| Parameter | Example Value 1[5] | Example Value 2[3] |
| LC System | UPLC System | Waters Acquity UPLC |
| Column | C18 column | Waters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | 2 mM Ammonium formate in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Gradient elution | Isocratic: 65% B |
| Flow Rate | 0.5 mL/min | 0.25 mL/min |
| Column Temperature | 40°C | Room temperature |
| Injection Volume | 2 µL | Not specified |
| MS System | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | ||
| Sorafenib | m/z 465.2 → 252.2 | m/z 464.9 → 252.0 |
| Sorafenib-d3 | m/z 468.1 → 255.2 | Not applicable |
| [2H3, 15N] Sorafenib | Not applicable | m/z 469.0 → 259.0 |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linear range of 20-3000 ng/mL[5] or 5-2000 ng/mL.[3] |
| Accuracy and Precision | Within ±15% (±20% at LLOQ) for both intra- and inter-day assays. | Intra- and inter-day coefficients of variation <3%.[2] Accuracy and precision values ranged from 92.86% to 99.88% and from 1.19% to 4.53%, respectively.[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | 20 ng/mL.[5] |
| Recovery | Consistent and reproducible across the concentration range. | Recoveries of Sorafenib from plasma were >99%.[2] |
| Matrix Effect | Minimal and consistent across different sources of the biological matrix. | No significant matrix effect observed. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Sorafenib and its N-oxide metabolite are stable through 3 freeze-thaw cycles and for at least 85 days at -70°C. |
Data Presentation
The pharmacokinetic parameters of Sorafenib can be calculated using non-compartmental analysis of the plasma concentration-time data.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL/F | Apparent total body clearance. |
| Vd/F | Apparent volume of distribution. |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantitative analysis of Sorafenib in pharmacokinetic studies. The detailed protocol and validation parameters presented in this application note serve as a comprehensive guide for researchers in the field of drug development and therapeutic drug monitoring. The accurate determination of Sorafenib concentrations is critical for understanding its pharmacokinetic profile, which can aid in optimizing treatment regimens and improving patient outcomes.
References
- 1. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. wjbphs.com [wjbphs.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Sorafenib using a Deuterated Standard
Introduction
Sorafenib (Nexavar®) is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[1][3][4] Specifically, Sorafenib targets the RAF/MEK/ERK signaling pathway within tumor cells and inhibits receptor tyrosine kinases such as VEGFR and PDGFR in the tumor vasculature.[1][5] Given the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a valuable tool to optimize dosing, maximize efficacy, and minimize toxicity.[6][7]
This document provides a detailed protocol for the quantitative determination of Sorafenib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard, which is considered the gold standard for TDM due to its high sensitivity and specificity.[8][9]
Mechanism of Action of Sorafenib
Sorafenib exerts its anti-cancer effects through a dual mechanism of action. It inhibits intracellular serine/threonine kinases (C-Raf, B-Raf) in the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation.[1][3] Simultaneously, it targets cell surface receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), thereby inhibiting tumor angiogenesis and blood supply.[1][3][5]
Figure 1: Sorafenib's dual mechanism of action.
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the quantification of Sorafenib in human plasma.
Materials and Reagents
-
Analytes: Sorafenib (Reference Standard), Sorafenib-d3 or [²H₃, ¹⁵N] Sorafenib (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid.
-
Chemicals: Ammonium Acetate.
-
Plasma: Drug-free human plasma.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Instrumentation
-
LC System: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 or RP8 column (e.g., Waters X-Terra™ C18, 150 mm × 2.1 mm, 3.5 µm or Waters SymmetryShield RP8, 2.1 mm × 50 mm, 3.5 µm).[8][10][11]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Sorafenib and the deuterated IS in an appropriate solvent (e.g., 90:10 acetonitrile/water) to prepare individual 1 mg/mL stock solutions.[11] Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Sorafenib stock solution with a suitable solvent (e.g., acetonitrile/water) to create working solutions for calibration curve standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.[11] This solution will be used for protein precipitation.
-
Sample Preparation (Protein Precipitation)
This method utilizes a simple and rapid protein precipitation technique.[8][10][11]
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, QCs, and unknown patient samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.[11] For calibration standards, use 45 µL of blank plasma and spike with 5 µL of the corresponding working standard solution.[11]
-
Add 0.5 mL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.[11]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge the tubes for 10 minutes at a high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
- 11. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Sample Preparation of Sorafenib using Sorafenib-d4
These application notes provide detailed protocols for the extraction and preparation of Sorafenib from biological matrices, primarily human plasma, for quantitative analysis. The use of a stable isotope-labeled internal standard, Sorafenib-d4, is incorporated into each protocol to ensure high accuracy and precision, correcting for variability during sample processing and analysis. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample preparation, widely used for its simplicity and high-throughput applicability.[1] This technique involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample. The solvent disrupts the solvation shell of the proteins, causing them to precipitate out of the solution. The supernatant, containing the analyte (Sorafenib) and the internal standard (this compound), is then separated by centrifugation and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
Experimental Workflow: Protein Precipitation
Caption: Protein Precipitation Workflow for Sorafenib Analysis.
Protocol: Protein Precipitation
Materials:
-
Human plasma samples
-
This compound stock solution
-
Acetonitrile (HPLC or MS grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thawing: Allow patient plasma samples, quality control (QC) samples, and calibration standards to thaw at room temperature.
-
Aliquoting: In a clean microcentrifuge tube, pipette 50 µL to 100 µL of the plasma sample.[2][3][4]
-
Internal Standard Addition: Prepare a precipitation solution by adding this compound internal standard (IS) to acetonitrile to achieve a final concentration appropriate for the assay (e.g., 50 ng/mL).[2]
-
Precipitation: Add 300 µL to 500 µL of the acetonitrile/IS solution to each plasma sample.[1][2][3][4][5] The ratio of solvent to plasma is typically between 3:1 and 6:1.
-
Mixing: Vortex the mixture vigorously for 30 to 60 seconds to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes for 10 minutes at a high speed (e.g., 13,000 x g) at 4°C to pellet the precipitated proteins.[1][5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
Analysis: Inject an appropriate volume (e.g., 2.0 µL) of the supernatant into the LC-MS/MS system for quantification.[5]
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample clean-up technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to protein precipitation by removing more interfering substances. For Sorafenib, an organic solvent like diethyl ether can be used for extraction.[6]
Experimental Workflow: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Sorafenib Analysis.
Protocol: Liquid-Liquid Extraction
Materials:
-
Human plasma samples
-
This compound stock solution
-
Diethyl ether (or other suitable organic solvent)
-
Buffer solution (if pH adjustment is needed)
-
Glass or polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a suitable tube.
-
Internal Standard Spiking: Add a small volume of the this compound working solution to the plasma sample.
-
pH Adjustment (Optional): Add a buffer to adjust the pH of the sample, which can optimize the partitioning of Sorafenib into the organic phase.
-
Extraction Solvent Addition: Add a specific volume of diethyl ether (e.g., 1 mL) to the tube.[6]
-
Mixing: Cap the tube and vortex for 1-2 minutes to facilitate the extraction of the analyte into the organic solvent.
-
Phase Separation: Centrifuge the sample for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic (upper) layer containing Sorafenib and this compound to a new clean tube, being careful not to aspirate any of the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the LC mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly effective and selective method for sample purification and concentration. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is selectively eluted. SPE provides the cleanest extracts, minimizing matrix effects in LC-MS/MS analysis. For Sorafenib, reversed-phase SPE cartridges like Oasis PRiME HLB or Bond Elut C18 are commonly used.[7][8]
Experimental Workflow: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for Sorafenib Analysis.
Protocol: Solid-Phase Extraction
Materials:
-
Human plasma samples
-
This compound stock solution
-
SPE cartridges (e.g., Oasis PRiME HLB)[7]
-
SPE manifold
-
Solvents for conditioning, washing, and elution (e.g., methanol, acetonitrile, water)
-
Evaporation system
Procedure:
-
Sample Pre-treatment: Pipette a volume of plasma (e.g., 100 µL) and add the this compound internal standard. The sample may need to be diluted or acidified (e.g., with formic acid) to facilitate binding to the SPE sorbent.
-
Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the sorbent by passing a volume of methanol (e.g., 1 mL) through the cartridge.
-
Cartridge Equilibration: Equilibrate the cartridge by passing a volume of water or an aqueous buffer (e.g., 1 mL) through it. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge and allow it to pass through slowly.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 40% v/v acetonitrile in water) to remove hydrophilic interferences while retaining Sorafenib.[8]
-
Elution: Elute Sorafenib and this compound from the cartridge using a small volume of a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).
-
Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a precise volume of the LC mobile phase (e.g., 100 µL).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for Sorafenib quantification following sample preparation.
Table 1: Method Performance using Protein Precipitation
| Parameter | Value | Matrix | Analytical Method | Reference |
|---|---|---|---|---|
| Linearity Range | 5–2000 ng/mL | Human Plasma | LC-MS/MS | [2][9] |
| Linearity Range | 7.3–7260 ng/mL | Human Plasma | LC-MS/MS | [4] |
| Linearity Range | 0.1–20 µg/mL | Human Plasma | HPLC-UV | [10] |
| LLOQ | 5 ng/mL | Human Plasma | LC-MS/MS | [2] |
| LLOQ | 7.3 ng/mL | Human Plasma | LC-MS/MS | [4] |
| LLOQ | 0.1 µg/mL | Human Plasma | HPLC-UV | [10] |
| Intra-day Precision (%CV) | 1.19–4.53% | Human Plasma | LC-MS/MS | [2] |
| Inter-day Precision (%CV) | <3% | Human Plasma | HPLC-UV | [10] |
| Accuracy | 92.86–99.88% | Human Plasma | LC-MS/MS | [2] |
| Recovery | >99% | Human Plasma | HPLC-UV | [10] |
| Recovery | 75.6%–94.4% | Rat Plasma | UPLC-MS/MS |[1] |
Table 2: Method Performance using Liquid-Liquid and Solid-Phase Extraction
| Technique | Parameter | Value | Matrix | Analytical Method | Reference |
|---|---|---|---|---|---|
| LLE | Linearity Range | 100–5,000 ng/mL | Human Serum | HPLC-UV | [6] |
| LLD | 0.25 ng/mL | Human Serum | HPLC-UV | [6] | |
| Intra/Inter-day Precision (%CV) | <3.03% | Human Serum | HPLC-UV | [6] | |
| Recovery | >85% | Peritoneal Fluid | HPLC-UV | [6] | |
| SPE | Linearity Range | 500–20,000 ng/mL | Human Plasma | LC-MS | [7] |
| LLOQ | 500 ng/mL | Human Plasma | LC-MS | [7] | |
| Intra/Inter-day Precision (%CV) | 3.8 - 8.8% | Human Plasma | LC-MS | [7] | |
| Recovery | >85% | Human Plasma | LC-MS | [7] |
| | Recovery | >97% | Biological Matrices | LC-MS/MS |[3] |
References
- 1. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 6. High-performance liquid chromatographic method for the determination of sorafenib in human serum and peritoneal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sorafenib-d4 in Preclinical and Clinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Sorafenib-d4 as an internal standard in preclinical and clinical drug metabolism and pharmacokinetic (DMPK) studies of Sorafenib. The primary application of this compound is in bioanalytical assays, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Sorafenib in various biological matrices.
Introduction to Sorafenib and the Role of this compound
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It targets several serine/threonine and tyrosine kinases involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR-2, and PDGFR-β.[1][2]
Sorafenib's metabolism primarily occurs in the liver through two main pathways: CYP3A4-mediated oxidation to form metabolites like Sorafenib N-oxide, and UGT1A9-mediated glucuronidation.[1][3] Given the significant inter-individual variability in Sorafenib pharmacokinetics, accurate monitoring of its concentration in biological fluids is crucial for establishing exposure-response relationships and ensuring patient safety.[1]
This compound, a stable isotope-labeled version of Sorafenib, serves as an ideal internal standard (IS) for LC-MS/MS-based quantification. Its chemical and physical properties are nearly identical to Sorafenib, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate correction for any variability in the analytical process.
Application: Quantitative Bioanalysis of Sorafenib in Biological Matrices
The most critical application of this compound is as an internal standard for the accurate determination of Sorafenib concentrations in preclinical and clinical samples.
Preclinical Pharmacokinetic Studies
In preclinical animal models (e.g., rats, rabbits), this compound is used to quantify Sorafenib concentrations in plasma, serum, and tissues to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] This data is essential for understanding the drug's behavior and for dose selection in further studies.
Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Studies
In clinical trials and therapeutic drug monitoring, this compound is indispensable for measuring Sorafenib levels in patient plasma or serum.[7][8][9] This allows for the assessment of pharmacokinetic parameters, evaluation of drug-drug interactions, and investigation of the relationship between drug exposure and clinical outcomes (efficacy and toxicity).
Experimental Protocols
Protocol 1: Quantification of Sorafenib in Human Plasma using LC-MS/MS
This protocol outlines a standard method for the quantitative analysis of Sorafenib in human plasma, employing this compound as the internal standard.
3.1.1. Materials and Reagents
-
Sorafenib analytical standard
-
This compound (or other deuterated variants like [2H3, 15N] Sorafenib) as the internal standard (IS)[10][11]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Pipettes and tips
3.1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of Sorafenib and this compound in a suitable organic solvent (e.g., acetonitrile/water 90:10 v/v) at a concentration of 1 mg/mL.[10]
-
Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in the same solvent to create working solutions for calibration standards and QCs. Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.[10]
-
Calibration Standards: Spike blank human plasma with the Sorafenib working solutions to prepare a calibration curve typically ranging from 5 to 2000 ng/mL.[10][11]
-
Quality Controls: Prepare QCs in blank human plasma at low, medium, and high concentrations within the calibration range.
3.1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.[10]
-
Add 0.5 mL of acetonitrile containing the this compound internal standard (e.g., at 50 ng/mL).[10]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[10]
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.[10]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
3.1.5. Data Analysis
-
Integrate the peak areas for Sorafenib and this compound.
-
Calculate the peak area ratio of Sorafenib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Sorafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolism of Sorafenib in Human Liver Microsomes
This protocol describes an in vitro experiment to assess the metabolic stability of Sorafenib using human liver microsomes (HLMs), with this compound used for quantification.
3.2.1. Materials and Reagents
-
Sorafenib
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath at 37°C
3.2.2. Experimental Procedure
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and Sorafenib (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile containing this compound as the internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of Sorafenib using the LC-MS/MS method described in Protocol 1.
3.2.3. Data Analysis
-
Plot the natural logarithm of the percentage of Sorafenib remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
Data Presentation
Quantitative data from bioanalytical method validation and pharmacokinetic studies should be presented in clear, structured tables for easy comparison and interpretation.
Table 1: LC-MS/MS Method Validation Parameters for Sorafenib Quantification
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | r² ≥ 0.99 | 5 - 2000 ng/mL[10][11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL[10][11] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.19 - 4.53%[10] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.2%[12] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 89.4 - 108.8%[12] |
| Extraction Recovery | Consistent and reproducible | ≥ 85.5%[12] |
Table 2: Pharmacokinetic Parameters of Sorafenib in Rats (Oral Administration)
| Parameter | Sorafenib Alone | Sorafenib + Co-administered Drug | Reference |
| Cmax (µg/mL) | Value | Value | [6][13][14] |
| Tmax (h) | Value | Value | [13] |
| AUC₀₋t (µg·h/mL) | Value | Value | [6][13][14] |
| CL/F (L/h/kg) | Value | Value | [6] |
Note: The actual values in Table 2 would be populated with data from specific preclinical studies.
Table 3: Steady-State Pharmacokinetic Parameters of Sorafenib in Cancer Patients
| Patient Cohort | Dose | Cmax (mg/L) | AUC₀₋₁₂ (mg·h/L) | Reference |
| Advanced NSCLC | 400 mg BID | 4.6 - 5.9 | 31.3 - 39.1 | [8] |
| Normal Hepatic Function | 400 mg test dose | - | Value | [9] |
| Mild Hepatic Impairment | 400 mg test dose | - | Value | [9] |
| Moderate Hepatic Impairment | 400 mg test dose | - | Value | [9] |
Note: The actual values in Table 3 would be populated with data from specific clinical studies.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound in drug metabolism studies.
Caption: Sorafenib metabolic pathways in the liver.
Caption: Bioanalytical workflow for Sorafenib quantification.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Pharmacokinetic study of conventional sorafenib chemoembolization in a rabbit VX2 liver tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Drug Interaction Study of Sorafenib and Morphine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I clinical and pharmacokinetic study of sorafenib in combination with carboplatin and paclitaxel in patients with advanced non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetic interaction study between sorafenib and dapagliflozin in rats [manu41.magtech.com.cn]
Application Note: Preparation of Sorafenib-d4 Working Solutions for Bioanalysis
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Sorafenib.
Purpose: Sorafenib-d4 is a stable isotope-labeled internal standard (IS) used for the accurate quantification of the multi-kinase inhibitor Sorafenib in biological matrices. This application note provides a detailed protocol for the preparation of this compound primary stock and subsequent working solutions for bioanalytical applications, particularly for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
Safety Precautions: Sorafenib is a potent pharmaceutical agent and should be handled as a hazardous material.[1] It is imperative to consult the Safety Data Sheet (SDS) prior to handling. All procedures should be performed in a chemical fume hood or other designated containment area. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Data Presentation
The following tables summarize key quantitative data for the preparation and storage of this compound solutions.
Table 1: Solubility of Sorafenib/Sorafenib-d4
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | ~20-200 mg/mL | [1][2] |
| Methanol | Soluble | [3][4][5] |
| Acetonitrile | Soluble | [6][7] |
| Acetonitrile/Water (90/10 v/v) | Used for 1 mg/mL solutions | [6] |
| Ethanol | Poorly soluble | [2] |
| Water | Insoluble / Very poorly soluble |[2][8] |
Table 2: Recommended Concentrations for this compound Solutions
| Solution Type | Typical Concentration | Common Solvent(s) | Reference(s) |
|---|---|---|---|
| Primary Stock Solution | 1 mg/mL | Methanol, Acetonitrile/Water (90/10) | [3][4][5][6] |
| Intermediate Stock Solution | 5-10 µg/mL | Methanol, 50% Aqueous Acetonitrile | [3][6] |
| Final Working IS Solution | 50-150 ng/mL | Acetonitrile, Methanol |[3][6] |
Table 3: Storage and Stability of this compound Solutions
| Form | Storage Temperature | Stability | Reference(s) |
|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in organic solvent) | -20°C | Stable for at least 30 days | [3][5][6] |
| Aqueous Dilutions | Room Temperature | Not recommended for storage > 24 hours |[1] |
Experimental Protocols
This section details the step-by-step methodology for preparing this compound solutions. All glassware and equipment should be clean, dry, and calibrated.
Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)
This primary stock solution serves as the basis for all subsequent dilutions.
-
Weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation. Using a calibrated analytical balance, accurately weigh approximately 1.0 mg of this compound solid.
-
Dissolution: Quantitatively transfer the weighed solid into a 1.0 mL Class A amber volumetric flask.
-
Solubilization: Add approximately 0.8 mL of HPLC-grade methanol (or a 90:10 v/v acetonitrile:water mixture).[3][6] Cap the flask and vortex or sonicate for 5-10 minutes, ensuring the solid is completely dissolved.
-
Dilution to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the same solvent to the flask to bring the final volume to the 1.0 mL mark.
-
Mixing and Storage: Invert the flask several times to ensure homogeneity. Transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name (this compound), concentration (1 mg/mL), solvent, preparation date, and initials of the preparer.
-
Storage: Store the primary stock solution at -20°C.[3]
Protocol 2: Preparation of Intermediate and Working Solutions
The final working solution is typically prepared in the solvent used for protein precipitation (e.g., acetonitrile) to facilitate the sample preparation workflow.[3][6]
-
Intermediate Stock Preparation (e.g., 10 µg/mL):
-
Allow the primary stock solution (1 mg/mL) to thaw and equilibrate to room temperature.
-
Perform a 1:100 dilution. For example, pipette 10 µL of the 1 mg/mL primary stock solution into a vial containing 990 µL of 50% aqueous acetonitrile.[3]
-
Vortex thoroughly to mix. This intermediate solution has a concentration of 10,000 ng/mL (10 µg/mL).
-
-
Final Working IS Solution Preparation (e.g., 100 ng/mL):
-
Perform another 1:100 dilution of the intermediate stock solution. For example, pipette 10 µL of the 10 µg/mL intermediate solution into a vial containing 990 µL of acetonitrile.
-
Vortex thoroughly to mix. This final working solution has a concentration of 100 ng/mL.
-
This solution is now ready to be used in the sample preparation step (e.g., protein precipitation), where a fixed volume is added to each plasma sample. For instance, adding 250 µL of this 150 ng/mL IS solution to a 50 µL plasma sample is a common procedure.[3]
-
Workflow Visualization
The following diagram illustrates the workflow for preparing this compound working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sorafenib-d4 in Drug Interaction Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sorafenib-d4 in drug interaction studies. This compound, a deuterated analog of the multi-kinase inhibitor Sorafenib, serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of Sorafenib in biological matrices during pharmacokinetic and drug-drug interaction (DDI) investigations.
Introduction
Sorafenib is a crucial therapeutic agent for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1] It is metabolized primarily in the liver through oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP-glucuronosyltransferase 1A9 (UGT1A9).[2] Given its metabolic pathway, there is a significant potential for drug-drug interactions when co-administered with inhibitors or inducers of these enzymes.[2][3] Accurate assessment of these interactions is paramount for patient safety and therapeutic efficacy. This compound, due to its similar chemical properties and distinct mass, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring reliable and reproducible results in DDI studies.
Key Applications of this compound
The primary application of this compound is as an internal standard (IS) in bioanalytical methods to support the following studies:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Sorafenib.
-
Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Sorafenib and vice versa.
-
Therapeutic Drug Monitoring (TDM): To monitor patient exposure to Sorafenib and optimize dosing regimens.
-
Metabolite Quantification: While this compound is a direct standard for the parent drug, it is crucial for building robust analytical methods that may also quantify metabolites like Sorafenib N-oxide.[4]
Signaling and Metabolic Pathways
Sorafenib targets multiple kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] Its metabolism, however, is a key determinant of its systemic exposure and potential for interactions.
Experimental Protocols
Protocol 1: General Workflow for a Pharmacokinetic DDI Study
This protocol outlines the typical steps in a clinical or pre-clinical study investigating the interaction between Sorafenib and a co-administered drug.
Protocol 2: Bioanalytical Method for Sorafenib Quantification using LC-MS/MS
This protocol provides a detailed procedure for the quantification of Sorafenib in human plasma using this compound as an internal standard. This method is adapted from established procedures.[5][6][7]
1. Materials and Reagents:
-
Sorafenib reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Sorafenib and this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solutions with 50% aqueous acetonitrile to create calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample, add 0.5 mL of acetonitrile containing the internal standard (this compound).[5][6][7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: Waters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm) or equivalent.[6]
-
Mobile Phase: Isocratic elution with acetonitrile/0.1% formic acid in water (e.g., 65/35 v/v).[5][6]
-
Flow Rate: 0.25 mL/min.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
5. Data Analysis:
-
Quantify Sorafenib concentrations by calculating the peak area ratio of Sorafenib to this compound.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of Sorafenib in the unknown samples from the calibration curve.
Data Presentation
The following tables summarize key pharmacokinetic parameters of Sorafenib and its interactions with other drugs, providing a baseline for designing and interpreting DDI studies.
Table 1: Pharmacokinetic Parameters of Sorafenib
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 2 - 12 hours | [3] |
| Elimination Half-life (t1/2) | 25 - 48 hours | [8] |
| Metabolism | CYP3A4 (oxidation), UGT1A9 (glucuronidation) | [2][9] |
| Excretion | ~77% in feces, ~19% in urine | [8] |
| Major Metabolite | Sorafenib N-oxide | [9] |
Table 2: Examples of Sorafenib Drug Interactions
| Co-administered Drug | Effect on Sorafenib | Mechanism | Reference |
| CYP3A4 Inducers (e.g., Rifampin, St. John's Wort) | Decreased Sorafenib exposure | Increased metabolism of Sorafenib | [3] |
| CYP3A4 Inhibitors (e.g., Ketoconazole) | No significant change in single-dose exposure | Complex; potential for other pathways | [3] |
| Prednisolone (CYP3A4 Inducer) | Stimulates Sorafenib metabolism | Increased clearance of Sorafenib | [2] |
| Paracetamol | Increased Sorafenib Cmax | Potential inhibition of P-gp transport | [10] |
| Morphine | Increased Sorafenib exposure | Potential interaction at the absorption level | [11] |
Conclusion
This compound is a critical tool for the reliable execution of drug interaction studies involving Sorafenib. Its use as an internal standard in LC-MS/MS methods allows for the precise quantification of Sorafenib in biological matrices, which is essential for delineating the pharmacokinetic effects of co-administered therapies. The provided protocols and data serve as a comprehensive resource for researchers and scientists in the field of drug development to design and conduct robust DDI studies, ultimately contributing to the safer and more effective use of Sorafenib in clinical practice.
References
- 1. Phase I clinical and pharmacokinetic study of sorafenib in combination with carboplatin and paclitaxel in patients with advanced non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic interaction between sorafenib and prednisolone in a patient with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. In vivo assessment of the drug interaction between sorafenib and paracetamol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing matrix effects in Sorafenib analysis with Sorafenib-d4
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the bioanalysis of Sorafenib using its deuterated internal standard, Sorafenib-d4.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in Sorafenib bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, like Sorafenib, by co-eluting compounds from the sample matrix (e.g., plasma, serum) during LC-MS/MS analysis. These interfering molecules can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification.[1][2][3] Phospholipids are a major component of cell membranes and a primary cause of matrix effects in biological samples.[1][4] This phenomenon can compromise the validity of pharmacokinetic and therapeutic drug monitoring studies.[5]
Q2: How does using this compound as an internal standard (IS) help with matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its chemical structure and physicochemical properties are nearly identical to Sorafenib, it co-elutes from the liquid chromatography column and experiences the same degree of ionization suppression or enhancement.[6] The mass spectrometer distinguishes between the analyte and the IS by their mass difference. By calculating the ratio of the analyte's peak area to the IS's peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification.[6]
Q3: Can this compound solve all issues related to matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it does not eliminate the underlying cause.[3][6] In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced. This can negatively impact the assay's sensitivity, potentially raising the lower limit of quantification (LLOQ) to a level that is not clinically relevant. Therefore, combining the use of a SIL-IS with effective sample preparation is the most robust strategy.
Q4: What are the primary sources of matrix effects in plasma/serum samples?
A4: The main sources are endogenous compounds present in high concentrations within the biological matrix. These include:
-
Phospholipids: Notorious for causing ion suppression and co-eluting with many analytes.[1][4]
-
Proteins: While often removed during initial sample preparation, residual proteins or peptides can cause interference.
-
Salts and other small molecules: Can also interfere with the ionization process in the MS source.
Q5: How can I experimentally assess the extent of matrix effects in my assay?
A5: The most common method is the post-extraction spike analysis . This involves comparing the peak area of an analyte in a "clean" solution (neat solvent) with the peak area of the analyte spiked into a blank matrix sample after the extraction process has been completed.[2][7][8] A value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).
Troubleshooting Guide
Issue 1: Poor reproducibility or inaccurate results despite using this compound.
-
Possible Cause: Severe or inconsistent matrix effects across different sample lots. While this compound compensates well, extreme variability can still impact results.
-
Solution: Improve your sample preparation method. If you are using a simple protein precipitation (PPT) protocol, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1][9]
Issue 2: Low signal intensity or poor sensitivity (high LLOQ).
-
Possible Cause: Significant ion suppression is reducing the signal for both Sorafenib and this compound, pushing the response below the desired limit of quantification.
-
Solution:
-
Optimize Chromatography: Adjust the chromatographic gradient to separate Sorafenib and its internal standard from the regions where most matrix components elute.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation technique (LLE or SPE) to remove interfering phospholipids and other components before injection.[3][4]
-
Sample Dilution: Diluting the sample with the mobile phase can sometimes reduce the concentration of interfering components, thereby mitigating the matrix effect, but this is only viable if the method's sensitivity is sufficient.[3]
-
Issue 3: Inconsistent response from the internal standard (this compound).
-
Possible Cause: This may point to issues with the sample preparation process itself, such as inconsistent recovery, or potential degradation of the internal standard.
-
Solution:
-
Verify Pipetting and Dilutions: Ensure that the internal standard is being added accurately and consistently to every sample.
-
Assess Stability: Perform stability tests on your this compound stock and working solutions to ensure it is not degrading under your storage or experimental conditions.[10]
-
Evaluate Extraction Recovery: Calculate the extraction recovery to ensure the sample preparation method is efficient and consistent.
-
Data & Parameters
Table 1: Comparison of Common Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with organic solvent (e.g., acetonitrile).[11] | Analyte partitioning between aqueous sample and an immiscible organic solvent.[1] | Analyte retention on a solid sorbent followed by elution. |
| Selectivity | Low (co-extracts salts, phospholipids). | Moderate to High (removes many interferences).[1] | High (can be tailored for specific analyte/matrix). |
| Speed | Fast and simple.[12] | Slower, more labor-intensive. | Can be automated, but method development is required. |
| Effectiveness | Prone to significant matrix effects. | Good removal of phospholipids and salts.[1] | Excellent for producing clean extracts.[9] |
| Recommendation | Suitable for initial screening; may require further optimization for validated methods. | A good choice for reducing matrix effects when PPT is insufficient. | The "gold standard" for sample cleanup, especially for challenging matrices. |
Table 2: Summary of Published LC-MS/MS Method Validation Data for Sorafenib
| Parameter | Study 1[7] | Study 2[12] | Study 3[13] | Study 4[8] |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Rat Plasma |
| Internal Standard | Sorafenib isotope | Not specified | Not specified | Gilteritinib |
| Linearity Range | 50 - 10,000 ng/mL | 50 - 8,000 ng/mL | N/A | 4 - 1,000 ng/mL |
| Precision (%CV) | < 6.9% | ≤ 7.2% | < 9.08% | 2.5% - 11.1% |
| Accuracy (% of nominal) | < 5.3% | 89.4% - 108.8% | N/A | Within ±15% |
| Extraction Recovery | 80.5% - 95.3% | ≥ 85.5% | > 97.29% | 75.6% - 94.4% |
| Matrix Effect | No obvious effect observed | No matrix effect observed | 96.97% - 100.78% | 89.1% - 114.2% |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
Experimental Protocols & Visualizations
Protocol 1: Assessing Matrix Effect (Post-Extraction Spike Method)
This protocol is designed to quantify the degree of ion suppression or enhancement from the sample matrix.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Sorafenib and this compound into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Process six different lots of blank biological plasma through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with Sorafenib and this compound at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike six different lots of blank biological plasma with Sorafenib and this compound before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
IS-Normalized Matrix Effect (%) is calculated using the peak area ratios (Analyte/IS).
-
A value close to 100% indicates a negligible matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.[13]
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Caption: Workflow for the experimental assessment of matrix effect and recovery.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a fast and simple method for sample cleanup.[11]
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of this compound working solution (internal standard).
-
Add 500 µL of ice-cold acetonitrile to precipitate the proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Caption: A typical workflow for sample preparation using Protein Precipitation (PPT).
The Role of this compound
The core principle of using a stable isotope-labeled internal standard is to provide a reliable reference that behaves identically to the analyte during sample processing and analysis.
Caption: How this compound compensates for signal suppression in the MS source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Sorafenib-d4 Analysis in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of Sorafenib-d4 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte (in this case, this compound) in the mass spectrometer's ion source. This phenomenon is caused by co-eluting endogenous or exogenous compounds from the sample matrix that compete for ionization. It can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte. For this compound, which serves as an internal standard for the quantification of Sorafenib, ion suppression can compromise the accuracy of the entire assay.
Q2: My validated method for Sorafenib analysis, which uses this compound, is showing inaccuracies. Could ion suppression be the cause?
Yes, even with a validated method, variations in sample matrices can introduce unexpected ion suppression. While many published methods report minimal matrix effects for Sorafenib analysis, this is not always guaranteed, especially when dealing with complex biological samples.[1][2] If you observe a loss of accuracy or precision, investigating ion suppression is a critical troubleshooting step.
Q3: I'm using a deuterated internal standard (this compound). Isn't that supposed to compensate for ion suppression?
Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Sorafenib) and experiences the same degree of ion suppression, thus providing accurate correction. However, a phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and its deuterated counterpart. This separation can lead to differential ion suppression, where the analyte and the internal standard are affected differently by the matrix, resulting in quantification errors.
Q4: What are the common sources of ion suppression in biological samples?
Common sources of ion suppression in biological matrices such as plasma or serum include:
-
Phospholipids: Abundant in biological membranes and are known to cause significant ion suppression.
-
Salts and buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with ionization.
-
Proteins and peptides: High concentrations of these macromolecules can lead to ion source contamination and suppression.
-
Other drugs and their metabolites: Co-administered drugs or their metabolites can co-elute and interfere with the ionization of Sorafenib and its internal standard.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression of this compound.
Step 1: Confirming Ion Suppression
The first step is to determine if ion suppression is indeed affecting your assay. A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Sorafenib and this compound in a solvent compatible with your mobile phase.
-
Set up a post-column infusion system: Use a syringe pump to deliver the standard solution at a constant flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Inject a blank matrix extract: Analyze a blank plasma or serum sample that has undergone your standard sample preparation procedure.
-
Monitor the signal: A stable, elevated baseline signal for Sorafenib and this compound should be observed. Any significant drop in this baseline indicates a region of ion suppression.
Step 2: Identifying the Cause
Once ion suppression is confirmed, the next step is to identify the potential cause.
Troubleshooting Workflow
References
- 1. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Separation of Sorafenib and Sorafenib-d4
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the successful separation of Sorafenib and its deuterated internal standard, Sorafenib-d4.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Sorafenib and this compound?
A1: Sorafenib and its deuterated internal standard, this compound, are chemically almost identical. The primary difference is the substitution of hydrogen atoms with deuterium atoms in this compound. This subtle change in mass can lead to slight differences in physicochemical properties, such as lipophilicity, which can cause them to have slightly different retention times in reversed-phase chromatography.[1] This effect, known as the chromatographic H/D isotope effect, can result in partial or complete co-elution, complicating accurate quantification.[2]
Q2: What are the typical starting conditions for an LC method to separate Sorafenib and this compound?
A2: Based on published methods for Sorafenib analysis, a good starting point for method development would be a C18 or RP8 column with a mobile phase consisting of acetonitrile and water (often with a formic acid or ammonium acetate additive to improve peak shape and ionization efficiency).[3][4][5][6] While many established methods use isocratic elution, a shallow gradient is often necessary to resolve the analyte from its deuterated internal standard.
Q3: Is a gradient elution always necessary?
A3: Not always, but it is highly recommended when dealing with closely eluting compounds like an analyte and its deuterated internal standard. An isocratic method might suffice if the column and mobile phase provide enough selectivity. However, a gradient elution offers more control over the separation, allowing for fine-tuning of the resolution between the two peaks.[7] Gradient elution can help to sharpen peaks and improve separation for complex mixtures.[7]
Q4: What is the role of the mobile phase additive (e.g., formic acid, ammonium acetate)?
A4: Mobile phase additives play a crucial role in controlling the ionization state of the analytes and improving chromatographic performance. For LC-MS applications, volatile additives like formic acid or ammonium acetate are preferred. They help to protonate the analytes in positive ion mode, leading to better sensitivity and peak shape. The pH of the mobile phase can also influence the retention and selectivity of the separation.
Troubleshooting Guide
Issue: Poor or no separation between Sorafenib and this compound peaks.
| Possible Cause | Troubleshooting Step |
| Mobile phase is too strong | Decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient. A weaker starting mobile phase will increase retention and may improve resolution. |
| Gradient slope is too steep | Flatten the gradient slope. A slower increase in the organic solvent percentage over time provides more opportunity for the two compounds to separate. |
| Inappropriate column chemistry | If resolution does not improve, consider a column with a different stationary phase (e.g., a PFP column) that may offer different selectivity for Sorafenib and its deuterated analog. |
| Isocratic elution | If using an isocratic method, switch to a shallow gradient elution. This is a key technique for separating compounds with very similar retention times.[7] |
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Ensure the mobile phase pH is appropriate for Sorafenib. Adding a small amount of an acidic modifier like formic acid (0.1%) can improve peak shape. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column degradation | If the column is old or has been used extensively, it may need to be replaced. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is typically recommended. |
| Pump performance issues | Check the LC pump for leaks and ensure it is delivering a stable and accurate flow rate. |
| Mobile phase preparation | Ensure mobile phases are prepared consistently and are well-mixed. |
Experimental Protocols
Recommended Starting Protocol for Method Development
This protocol provides a starting point for optimizing the separation of Sorafenib and this compound. Further optimization will likely be required based on your specific instrumentation and experimental goals.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a common choice.[3][4][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Initial Gradient Program:
-
0.0 min: 35% B
-
5.0 min: 65% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 35% B
-
8.0 min: 35% B
-
-
Optimization Strategy:
-
If co-elution occurs, decrease the initial percentage of Mobile Phase B and/or flatten the gradient slope (e.g., extend the time to reach the final percentage of B).
-
Adjust the flow rate to see if it impacts resolution.
-
Experiment with different mobile phase additives (e.g., ammonium acetate) or different organic solvents (e.g., methanol) if separation is still not optimal.
-
Data Presentation
Summary of Published LC Methods for Sorafenib Analysis
The following table summarizes various LC methods that have been successfully used for the analysis of Sorafenib. These can serve as a reference for method development.
| Column | Mobile Phase | Elution Mode | Flow Rate | Reference |
| Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm) | Acetonitrile / 0.1% Formic Acid in Water (65:35 v/v) | Isocratic | 0.25 mL/min | [4][5] |
| Waters X-Terra™ C18 (150 x 2.1 mm, 3.5 µm) | Acetonitrile / 10 mM Ammonium Acetate with 0.1% Formic Acid (65:35 v/v) | Isocratic | 0.2 mL/min | [3] |
| Synergi Fusion RP (50 x 2.0 mm, 4 µm) | A: 10 mM Ammonium Acetate with 0.1% Formic AcidB: Methanol:Isopropanol (90:10 v/v) with 0.1% Formic Acid | Gradient | Not Specified | [8] |
| ACE Generic C18 (150 x 4.6 mm, 5 µm) | Acetonitrile / Water with 0.05% TFA (65:35 v/v) | Isocratic | 1.0 mL/min | [9] |
| LichroCART® 60 RP-select B | Phosphate buffer (pH 6.0) / Ethanol (45:55 v/v) | Isocratic | Not Specified | [10] |
| C18 Column | Acetonitrile / Water with Orthophosphoric Acid (pH 4.1) (65:35 v/v) | Isocratic | 0.8 mL/min | [6] |
Mandatory Visualization
Below is a logical workflow to guide the troubleshooting process for separating Sorafenib and this compound.
Caption: Troubleshooting workflow for optimizing LC separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Sorafenib-d4 Stability in Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sorafenib-d4 in plasma samples during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for this compound in plasma samples?
A1: this compound, as a deuterated internal standard, is expected to exhibit similar stability characteristics to its non-deuterated counterpart, Sorafenib. Based on available data for Sorafenib, it is stable under typical bioanalytical laboratory conditions, including short-term storage at room temperature, long-term storage at -20°C and -80°C, and multiple freeze-thaw cycles.[1][2]
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without degradation?
A2: Plasma samples containing Sorafenib have been shown to be stable for at least three freeze-thaw cycles.[1] The mean observed concentrations of Sorafenib after three freeze-thaw cycles deviated by less than 6% from the baseline, indicating that repeated freeze-thaw cycles do not significantly affect sample integrity.[1] It is best practice to minimize the number of freeze-thaw cycles.[3]
Q3: What are the recommended long-term storage conditions for plasma samples containing this compound?
A3: For long-term storage, it is recommended to keep plasma samples at -20°C or -80°C.[4][5] Studies have demonstrated the stability of similar analytes in plasma for at least 180 days at -80°C.[6] Sorafenib has been found to be stable in a 5% BSA solution for up to 3 months when stored at -20°C.[2] To ensure the integrity of the samples, storage at -80°C is generally preferred for extended periods.[5]
Q4: How stable is this compound in processed samples (e.g., in an autosampler)?
A4: Processed samples of Sorafenib have demonstrated stability in an autosampler set at 4°C for at least 24 hours.[1] The percent change from the initial analysis was less than 1% at various concentration levels after 24 hours.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Sample degradation due to improper storage. | Ensure plasma samples are stored at or below -20°C immediately after collection and processing. For long-term storage, -80°C is recommended.[4][5] |
| Multiple freeze-thaw cycles. | Aliquot plasma samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[3] Limit freeze-thaw cycles to a maximum of three.[1] | |
| Instability in the autosampler. | Ensure the autosampler is maintained at a cool temperature (e.g., 4°C).[1] Analyze samples within 24 hours of being placed in the autosampler.[1] | |
| Inconsistent internal standard signal | Variability in storage conditions between samples. | Standardize the handling and storage procedures for all samples, including the duration and temperature of storage. |
| Light degradation. | Although not extensively reported for Sorafenib, some kinase inhibitors are light-sensitive.[7] It is good practice to protect samples from light during storage and handling. |
Quantitative Stability Data
The following tables summarize the stability of Sorafenib in plasma under various conditions. These data can be used as a proxy for the stability of this compound.
Table 1: Freeze-Thaw Stability of Sorafenib in Human Plasma [1]
| Concentration (ng/mL) | Cycle 1 (% Deviation) | Cycle 2 (% Deviation) | Cycle 3 (% Deviation) |
| 8 | -1.54 | -2.49 | -3.67 |
| 160 | -2.12 | -3.25 | -5.14 |
| 1600 | -0.98 | -1.88 | -2.78 |
Table 2: Autosampler Stability of Sorafenib in Processed Plasma Samples at 4°C [1]
| Concentration (ng/mL) | 7 hours (% Change) | 24 hours (% Change) |
| 8 | -0.95 | -0.95 |
| 160 | -0.32 | -0.28 |
| 1600 | 0.15 | -0.33 |
Table 3: Long-Term Stability of Sorafenib in 5% BSA Solution at -20°C [2]
| Storage Duration | Concentration (ng/mL) | Recovery (%) |
| 30 days | 100 | 98.5 |
| 500 | 101.2 | |
| 2000 | 99.8 | |
| 90 days | 100 | 97.2 |
| 500 | 100.5 | |
| 2000 | 98.9 |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
-
Sample Preparation: Spike blank human plasma with known concentrations of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (Cycle 0) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze and thaw process for the desired number of cycles (e.g., three cycles).
-
-
Sample Analysis: After each freeze-thaw cycle, analyze the QC samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the mean concentrations of the QC samples from each freeze-thaw cycle to the baseline concentrations. The deviation should be within an acceptable range (e.g., ±15%).
Protocol for Bioanalytical Method using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a different deuterated analog of Sorafenib if this compound is the analyte).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for analysis.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sorafenib: m/z 464.9 → 252.0[1]
-
This compound: The transition would be adjusted based on the deuteration pattern (e.g., m/z 469.0 → 252.0 or another appropriate fragment).
-
-
Visualizations
Caption: Experimental workflow for this compound stability assessment.
Caption: Simplified signaling pathways inhibited by Sorafenib.[8][9][10][11]
References
- 1. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The procurement, storage, and quality assurance of frozen blood and tissue biospecimens in pathology, biorepository, and biobank settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing isotopic exchange of deuterium in Sorafenib-d4
Welcome to the technical support center for Sorafenib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is a deuterated analog of Sorafenib, a multi-kinase inhibitor. The four deuterium atoms are strategically placed on the central phenyl ring, replacing hydrogen atoms.[1] This labeling is intended to increase the metabolic stability of the compound by leveraging the kinetic isotope effect.[2][3] The stability of the C-D bond is greater than the C-H bond, which can slow down metabolism at that site.[2]
Q2: What is deuterium exchange and why is it a concern for this compound?
A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment.[4] This process, also known as H/D back-exchange, can compromise the isotopic purity of this compound. For researchers relying on the deuteration for metabolic studies or as an internal standard in quantitative analysis, this exchange can lead to inaccurate results and misinterpretation of data.[5][6]
Q3: Under what conditions is deuterium exchange most likely to occur?
A3: Isotopic exchange is most frequently catalyzed by the presence of acidic or basic conditions.[5][7] Protic solvents (e.g., water, methanol, ethanol) can serve as a source of protons (H+) that can exchange with the deuterium atoms. Elevated temperatures can also accelerate the rate of exchange. While the deuterium atoms on the aromatic ring of this compound are generally stable, they can become susceptible to exchange under harsh pH or high-temperature conditions.[5]
Q4: How should I store this compound to ensure its isotopic stability?
A4: To maintain isotopic purity, this compound should be stored under the following conditions:
-
Solid Form: Store as a neat, solid material in a tightly sealed container at the recommended temperature, typically -20°C, protected from moisture and light.[1]
-
In Solution: If a stock solution is required, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Prepare fresh solutions when possible. For short-term storage of solutions, keep them at -20°C or -80°C. One user suggests preparing individual deuterated standard stock solutions in methanol and storing them at 4°C, though aprotic solvents are generally preferred to minimize risk.[8]
Q5: Which solvents should I use or avoid during my experiments?
A5:
-
Recommended Solvents: Anhydrous aprotic solvents are highly recommended. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Dichloromethane (DCM).
-
Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water can be sources of protons. If their use is unavoidable (e.g., in cell culture media or HPLC mobile phases), ensure the pH is maintained as close to neutral as possible and minimize the exposure time and temperature.
-
Solvents/Conditions to Avoid: Strongly acidic or basic aqueous solutions should be avoided as they can actively promote deuterium exchange.
Troubleshooting Guide
Problem 1: My LC-MS analysis shows unexpected peaks at m/z values corresponding to Sorafenib-d3, -d2, or -d1.
-
Potential Cause: Isotopic back-exchange has occurred, leading to a loss of deuterium atoms.
-
Troubleshooting Steps:
-
Review Sample Preparation: Were any protic solvents (water, methanol) or non-neutral pH buffers used to dissolve or dilute the this compound?
-
Check LC-MS Mobile Phase: Is the mobile phase acidic or basic? Prolonged exposure to a mobile phase with a high or low pH, especially in the autosampler, can cause on-column or in-vial exchange. Consider using a mobile phase closer to pH 7 if the chromatography allows.
-
Evaluate Storage Conditions: How was the stock solution stored and for how long? If stored in a protic solvent or at room temperature for an extended period, exchange is more likely.
-
Verify Solvent Purity: Ensure that any aprotic solvents used were anhydrous, as water contamination can be a source of protons.
-
Problem 2: The quantitative results from my assay using this compound as an internal standard are inconsistent.
-
Potential Cause: The internal standard's concentration is not stable due to deuterium exchange, leading to variable MS responses.
-
Troubleshooting Steps:
-
Perform a Stability Check: Analyze a freshly prepared standard solution of this compound and compare it to the aged solution used in the assay. Look for the appearance of lower mass isotopologues (d3, d2, etc.).
-
Optimize Sample Matrix: The biological matrix (e.g., plasma, serum) can have a pH that promotes exchange. Minimize the time the sample spends in the matrix before extraction and analysis.
-
Prepare Standards Freshly: If instability is confirmed, prepare the this compound working solutions fresh daily from a stock solution stored in an anhydrous aprotic solvent at -20°C or below.
-
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability
This protocol outlines a method to test the stability of this compound in various solvents and pH conditions.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Buffer solutions: pH 4.0, pH 7.0, pH 9.0
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents in separate vials:
-
Vial A: Acetonitrile
-
Vial B: Methanol
-
Vial C: 50:50 Acetonitrile:Water (pH 7.0)
-
Vial D: 50:50 Acetonitrile:Water (pH 4.0)
-
Vial E: 50:50 Acetonitrile:Water (pH 9.0)
-
-
Incubation: Store the vials under the following conditions:
-
Set 1: 4°C
-
Set 2: 25°C (Room Temperature)
-
Set 3: 40°C
-
-
Time-Point Analysis: At specified time points (e.g., T=0, 2h, 8h, 24h, 48h), take an aliquot from each vial and analyze immediately by LC-MS.
-
LC-MS Analysis:
-
Use a suitable C18 column.
-
Employ a neutral mobile phase gradient (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) for analysis to prevent further on-column exchange.
-
Monitor the mass-to-charge ratio (m/z) for this compound and its potential back-exchange products (d3, d2, d1, d0).
-
-
Data Analysis: Calculate the percentage of each isotopologue at each time point by integrating the respective peak areas from the extracted ion chromatograms. The isotopic purity of d4 is calculated as: (Area_d4 / (Area_d4 + Area_d3 + Area_d2 + Area_d1 + Area_d0)) * 100%.
Data Presentation
Table 1: Hypothetical Isotopic Stability of this compound under Various Conditions
| Solvent System | pH | Temperature (°C) | Time (hours) | Isotopic Purity of d4 (%) |
| Anhydrous DMSO | N/A | 25 | 48 | >99.5% |
| Acetonitrile | N/A | 25 | 48 | >99.5% |
| Methanol | N/A | 25 | 48 | 98.2% |
| 50:50 ACN:H₂O | 7.0 | 25 | 24 | 99.1% |
| 50:50 ACN:H₂O | 4.0 | 25 | 24 | 97.5% |
| 50:50 ACN:H₂O | 9.0 | 25 | 24 | 94.3% |
| 50:50 ACN:H₂O | 7.0 | 40 | 24 | 96.8% |
| 50:50 ACN:H₂O | 9.0 | 40 | 24 | 85.1% |
Visualizations
Caption: Factors contributing to the isotopic exchange of this compound.
Caption: Workflow for assessing the isotopic stability of this compound.
Caption: Troubleshooting decision tree for investigating isotopic exchange.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
improving sensitivity for Sorafenib quantification using Sorafenib-d4
Welcome to the technical support center for the quantification of Sorafenib using its deuterated internal standard, Sorafenib-d4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalytical method development and sample analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve sensitive and reliable quantification of Sorafenib in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Sorafenib quantification?
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Here's why:
-
Compensates for Matrix Effects: this compound has nearly identical physicochemical properties to Sorafenib. This means it will experience similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction of matrix-related signal variability.[1][2]
-
Corrects for Sample Preparation Variability: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of this compound, ensuring the analyte-to-internal standard ratio remains constant and the final calculated concentration is accurate.
-
Improves Precision and Accuracy: By accounting for variations in sample handling and instrument response, this compound significantly improves the precision and accuracy of the quantification method.[3][4]
Q2: What are the typical mass transitions (MRM) for Sorafenib and this compound?
The most commonly used mass transitions for Sorafenib and a deuterated internal standard in positive electrospray ionization (ESI) mode are:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Sorafenib | 465.1 | 252.0[5][6] |
| This compound | 469.0 | 256.0[5][6] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific deuteration pattern of the internal standard.
Q3: What are the key signaling pathways inhibited by Sorafenib?
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[7][8] The primary pathways include:
-
RAF/MEK/ERK Pathway: Sorafenib inhibits RAF kinases (C-RAF and B-RAF), which are central components of the MAPK/ERK signaling cascade that regulates cell division and survival.[8][9][10][11]
-
VEGFR Signaling Pathway: By targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Sorafenib blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][7][12][13]
-
PDGFR Signaling Pathway: Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) by Sorafenib also contributes to its anti-angiogenic effects and can inhibit tumor cell growth.[7][14][15]
Troubleshooting Guides
Issue 1: Low Sensitivity or Poor Signal Intensity
Symptom: The signal intensity for Sorafenib and/or this compound is low, even at higher concentrations, leading to a high limit of quantification (LLOQ).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | Optimize ESI Source Conditions: Systematically tune the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizing and drying gas), to maximize the signal for Sorafenib and this compound.[16][17][18] A systematic Design of Experiments (DoE) approach can be efficient in finding the optimal settings.[17] |
| Optimize Collision Energy: Ensure the collision energy in the MRM transition is optimized to produce the most stable and intense product ion. | |
| Inefficient Sample Extraction | Evaluate Extraction Recovery: Determine the extraction recovery of Sorafenib and this compound. If recovery is low, consider alternative extraction methods such as solid-phase extraction (SPE) instead of protein precipitation (PPT) or liquid-liquid extraction (LLE) to improve cleanup and concentration.[1] |
| Matrix Effects (Ion Suppression) | Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If co-elution with suppressive matrix components is observed, modify the chromatographic method to separate Sorafenib from these interferences.[1][2] |
| Improve Sample Cleanup: As with low recovery, a more rigorous sample cleanup method like SPE can help remove phospholipids and other endogenous components that cause ion suppression.[1] | |
| Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.[1] | |
| Poor Chromatographic Peak Shape | Address Peak Tailing/Fronting: Poor peak shape leads to a lower peak height and reduced signal-to-noise. Refer to the "Chromatographic Issues" section below for troubleshooting peak shape problems. |
| Mobile Phase Composition | Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency. Typically, 0.1% formic acid is used to promote protonation in positive ESI mode.[19] |
Issue 2: Chromatographic Problems
Symptom: Experiencing peak tailing, peak splitting, or inconsistent retention times for Sorafenib and this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions with Column: Residual silanols on the silica-based column can interact with basic compounds like Sorafenib, causing peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., using formic acid) to keep Sorafenib protonated and minimize these interactions.[20] |
| Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[20] | |
| Contaminated Guard or Analytical Column: If the tailing develops over time, the column may be contaminated. Flush the column according to the manufacturer's instructions or replace the guard and/or analytical column.[21][22] | |
| Peak Splitting | Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. Ideally, the sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase.[21][23] |
| Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in split peaks. Reverse-flushing the column (if permissible by the manufacturer) may dislodge particulates from the frit. If a void is suspected, the column may need to be replaced.[20][23] | |
| Retention Time Drifting | Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Mobile Phase Instability: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation. | |
| Column Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes. |
Issue 3: Internal Standard (this compound) Related Problems
Symptom: Inconsistent area counts for this compound across a batch of samples or a poor correlation between the analyte and internal standard response.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Verify Pipette Calibration and Technique: Ensure that the pipettes used for adding the internal standard are properly calibrated and that consistent pipetting technique is used. |
| Internal Standard Instability | Assess Stability: Although deuterated standards are generally stable, it's good practice to evaluate the stability of this compound in the stock solution and in the final sample matrix under the storage and handling conditions of your experiment.[6] Potential issues can include back-exchange of deuterium atoms.[24][25] |
| Differential Matrix Effects | Chromatographic Separation of IS: In rare cases, the deuterated internal standard may have a slightly different retention time than the native analyte. If this separation is significant and one of the peaks co-elutes with a region of strong ion suppression while the other does not, it can lead to inaccurate quantification. Adjusting the chromatography to ensure co-elution is crucial.[25] |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a common and straightforward method for extracting Sorafenib from plasma or serum.[3][4][5]
-
To 50 µL of plasma/serum sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Representative LC-MS/MS Conditions
The following table summarizes typical starting conditions for the analysis of Sorafenib. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Condition |
| LC Column | C18, e.g., 50 x 2.1 mm, <3 µm particle size[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) to elute Sorafenib, then return to initial conditions for re-equilibration. |
| Column Temperature | 30 - 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV[6] |
| Source Temperature | 130 - 150°C[6] |
| Desolvation/Drying Gas Temp. | 350 - 450°C[6] |
| Desolvation/Drying Gas Flow | 600 - 800 L/hr[6] |
Visualizations
Experimental Workflow for Sorafenib Quantification
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. silicycle.com [silicycle.com]
- 21. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 22. agilent.com [agilent.com]
- 23. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 24. researchgate.net [researchgate.net]
- 25. hilarispublisher.com [hilarispublisher.com]
dealing with co-eluting interferences with Sorafenib-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences encountered during the analysis of Sorafenib, with a particular focus on the internal standard, Sorafenib-d4.
Troubleshooting Guide
This section offers step-by-step guidance to resolve common issues with co-eluting interferences during LC-MS/MS analysis of Sorafenib.
Q1: I am observing a distorted or larger-than-expected peak for my internal standard, this compound. What are the initial steps to troubleshoot this issue?
When encountering a distorted peak for this compound, a systematic approach is necessary to identify and resolve the co-eluting interference.
Initial Troubleshooting Steps:
-
Visually Inspect the Peak Shape: Look for signs of co-elution such as peak fronting, tailing, or the appearance of a shoulder on the peak. A shoulder is a strong indicator of a co-eluting substance.[1]
-
Evaluate Chromatographic Resolution: Assess the separation between Sorafenib and this compound. While they are expected to co-elute, any unexpected broadening or splitting of the internal standard peak warrants investigation.
-
Check for Carryover: Inject a blank sample immediately after a high-concentration sample. The presence of a peak at the retention time of this compound in the blank run indicates carryover from the previous injection.[2]
-
Review Sample Preparation: Ensure that the sample preparation procedure, such as protein precipitation, is performed consistently and effectively to minimize matrix effects.[3][4]
Figure 1: Initial troubleshooting workflow for a distorted this compound peak.
Q2: How can I identify the source of the co-eluting interference with this compound?
Identifying the interfering substance is critical for eliminating the co-elution. The source can be endogenous (from the biological matrix) or exogenous (introduced during sample handling).
Strategies for Identification:
-
Analyze Blank Matrix: Prepare and inject a blank matrix sample (e.g., plasma from a subject not dosed with Sorafenib) to determine if the interference is endogenous.
-
Investigate Metabolites: Sorafenib is metabolized in the body, and its metabolites can potentially co-elute with the internal standard. The primary metabolite is Sorafenib N-oxide.[5][6][7] Other metabolites have also been identified.[6][7]
-
Check for Cross-Isotope Contribution: At high concentrations, the natural isotopic abundance of Sorafenib (M+4) can contribute to the signal of this compound. Analyze a high-concentration Sorafenib standard without the internal standard to assess this.
-
Review Co-administered Medications: If the study involves co-administered drugs, consider the possibility of their interference.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of Sorafenib that could potentially interfere with this compound?
Sorafenib is primarily metabolized by CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation.[6][8][9] The main circulating metabolite is Sorafenib N-oxide (M2).[6][7]
| Metabolite | Metabolic Pathway | Notes |
| Sorafenib N-oxide (M2) | Oxidation (CYP3A4) | Main circulating metabolite with similar potency to Sorafenib.[6][7][10] |
| Sorafenib Glucuronide (M7) | Glucuronidation (UGT1A9) | A significant metabolite excreted in urine.[7][9] |
| Demethylated Sorafenib (M4) | Demethylation | Minor metabolite.[6] |
| Oxidative Metabolite (M5) | Oxidation | Minor metabolite.[6] |
Q2: Can Sorafenib itself interfere with the this compound signal?
Yes, this is possible through two mechanisms:
-
Isotopic Contribution: The natural abundance of heavy isotopes in Sorafenib can lead to a small signal at the mass-to-charge ratio of this compound. This is more pronounced at high Sorafenib concentrations.
-
In-source Fragmentation: If the mass spectrometer source conditions are not optimized, Sorafenib could potentially fragment in a way that produces an ion with the same m/z as a this compound fragment.
Q3: What are the recommended LC-MS/MS parameters to minimize the risk of co-eluting interferences?
Several validated LC-MS/MS methods for Sorafenib analysis have been published. The key to minimizing interference is to achieve good chromatographic separation and use specific mass transitions.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| LC Column | Waters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm)[11][12] | Waters X-Terra™ C18 (150 mm × 2.1 mm i.d., 3.5 μm)[13] | Synergi Fusion RP (4 μm, 80 Å, 50 × 2.0 mm)[13] |
| Mobile Phase | Acetonitrile/0.1% formic acid in water (65/35, v/v)[11][12] | Acetonitrile/10 mM ammonium acetate with 0.1% formic acid (65:35, v/v)[13] | Gradient elution with 10 mM ammonium acetate with 0.1% formic acid and methanol:isopropanol (90:10, v/v) with 0.1% formic acid[13] |
| Flow Rate | 0.25 mL/min[11][12] | 0.2 mL/min[13] | Not specified[13] |
| Ionization Mode | ESI Positive[5][11] | ESI Positive[13] | ESI Positive[13] |
| MRM Transition (Sorafenib) | m/z 464.9 → 252.0[11] | m/z 465.1 > 252.0[5] | Not specified |
| MRM Transition (this compound) | m/z 469.0 → 259.0[11] | Not specified | Not specified |
| MRM Transition (Sorafenib N-oxide) | Not specified | m/z 481.0 > 286.0[5] | Not specified |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Sorafenib in Human Plasma
This protocol is a synthesis of commonly used methods for the quantification of Sorafenib in human plasma.[5][11][12]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 0.5 mL of acetonitrile containing the internal standard (this compound).[11][12]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Waters Alliance 2695 separations module or equivalent.[14]
-
Column: Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm).[11][12]
-
Mobile Phase: Isocratic elution with Acetonitrile/0.1% Formic Acid in Water (65:35, v/v).[11][12]
-
Column Temperature: 35 °C.[14]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Waters Micromass Quattro micro API triple quadrupole mass spectrometer or equivalent.[14]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[5][11]
-
Capillary Voltage: 3.5 kV.[14]
-
Cone Voltage: 45.0 V.[14]
-
Source Temperature: 130 °C.[14]
-
Desolvation Temperature: 410 °C.[14]
-
Desolvation Gas Flow: 610 L/hr.[14]
-
Collision Energy: 33 eV for both Sorafenib and this compound.[14]
-
MRM Transitions:
Figure 2: Primary metabolic pathways of Sorafenib.
Figure 3: Decision tree for troubleshooting peak shape issues.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. zefsci.com [zefsci.com]
- 3. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 4. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 9. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjbphs.com [wjbphs.com]
- 14. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mass Spectrometer Parameters for Sorafenib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of Sorafenib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: While specific transitions should be optimized for your instrument, a common starting point for Sorafenib is the transition of the protonated molecule [M+H]⁺. For Sorafenib, this is approximately m/z 464.9 → 252.0.[1][2][3] Given that this compound has four deuterium atoms, its molecular weight will be higher. The expected precursor ion for this compound would be [M+4+H]⁺. The product ion would depend on the location of the deuterium labels. A common internal standard is [2H3, 15N] Sorafenib, which uses the transition m/z 469.0 → 259.0.[2][3] For this compound, you should perform a precursor ion scan to confirm the exact m/z and then a product ion scan to identify the most intense and stable fragment ions.
Q2: What ionization mode is recommended for this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is the recommended ionization method for the analysis of Sorafenib and its analogues.[1][2][3][4][5]
Q3: What are some common issues encountered during the analysis of this compound and how can I troubleshoot them?
A3: Please refer to the troubleshooting guide below for a detailed breakdown of common issues, their potential causes, and recommended solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MRM transitions selected. | Perform a precursor ion scan to determine the correct m/z for the [M+H]⁺ of this compound. Follow this with a product ion scan to identify the most abundant and stable fragment ions. |
| Suboptimal ion source parameters (e.g., capillary voltage, source temperature, gas flows). | Systematically optimize ion source parameters. A good starting point for source temperature is often near the boiling point of the solvent. | |
| Inefficient ionization. | Ensure the mobile phase is compatible with ESI positive mode. The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation.[1][2][3][5] | |
| Sample degradation. | Prepare fresh stock solutions and working standards. Store them at appropriate temperatures (e.g., -20°C) and protect from light.[3] | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate HPLC column or mobile phase. | Use a C18 or RP8 column as they have been shown to provide good separation.[1][2][4] Ensure the mobile phase composition is optimal for the column and analyte. An isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid is a common starting point.[1][2][3] |
| Column oven temperature is not optimal. | Experiment with different column temperatures to improve peak shape. A typical starting point is room temperature or slightly elevated (e.g., 40°C).[6] | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| High Background Noise or Matrix Effects | Inefficient sample preparation. | A simple protein precipitation with acetonitrile is often sufficient for plasma samples.[1][2][3][4][7] |
| Contamination in the LC-MS system. | Flush the system with an appropriate cleaning solution. Ensure high-purity solvents and reagents are used.[7] | |
| Ion suppression or enhancement from matrix components. | A post-column infusion experiment can help diagnose matrix effects.[4] If significant matrix effects are observed, consider using a more rigorous sample preparation method like solid-phase extraction (SPE). | |
| Inconsistent Retention Time | Unstable HPLC pump performance. | Ensure the pump is properly primed and there are no leaks. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Column degradation. | Replace the column if it has been used extensively or shows signs of performance loss. |
Experimental Protocols
Stock and Working Solution Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile/water (90/10, v/v).[3] Store this solution in a glass tube at -20°C.[3]
-
Working Solutions: Prepare serial dilutions of the stock solution to create working standards for calibration curves and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of the plasma sample, add 0.5 mL of acetonitrile containing the internal standard (this compound).[2][3]
-
Vortex the mixture for a short period (e.g., 10 seconds).[4]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for approximately 8 minutes at 4°C to precipitate proteins.[4]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]
HPLC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an HPLC-MS/MS method for Sorafenib analysis, which can be adapted for this compound.
| Parameter | Typical Value / Condition |
| HPLC System | |
| Column | Waters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm) or equivalent C18 column.[1][2][3] |
| Mobile Phase | Isocratic elution with Acetonitrile / 0.1% Formic Acid in Water (65:35, v/v).[1][2][3] |
| Flow Rate | 0.25 mL/min.[1][2][3] |
| Column Temperature | Room Temperature.[2][3] |
| Injection Volume | 20 µL.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[1][2][3] |
| MS Mode | Multiple Reaction Monitoring (MRM).[1][2][3] |
| Capillary Voltage | Optimize for your instrument (e.g., 3.6 kV).[8] |
| Source Temperature | Optimize for your instrument (e.g., 350°C).[8] |
| Desolvation Gas Flow | Optimize for your instrument. |
| Cone Gas Flow | Optimize for your instrument. |
| Collision Gas | Argon. |
| MRM Transitions | |
| Sorafenib | m/z 464.9 → 252.0.[1][2][3] |
| This compound | Determine experimentally (Precursor ion scan followed by product ion scan). |
Visualizations
Experimental Workflow for Parameter Optimization
Caption: Workflow for optimizing mass spectrometer and liquid chromatography parameters for this compound analysis.
Troubleshooting Logic for Low/No Signal
References
- 1. wjbphs.com [wjbphs.com]
- 2. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
cross-validation of Sorafenib assays using different internal standards
A Comparative Guide to Internal Standards for Sorafenib Bioanalysis
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of targeted therapies like Sorafenib is paramount. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of different internal standards used in Sorafenib assays, supported by experimental data and protocols to aid researchers in selecting the most suitable IS for their specific needs.
The Role of Internal Standards in LC-MS/MS Assays
Internal standards are essential for correcting the potential loss of analyte during sample processing and for compensating for matrix effects in LC-MS/MS analysis. The most common types of internal standards are stable isotope-labeled (SIL) analogues of the analyte (e.g., deuterated Sorafenib) and structurally similar molecules (analogue IS). SIL internal standards are considered the gold standard as they share very similar physicochemical properties with the analyte, leading to co-elution and similar ionization efficiency, which helps to accurately correct for matrix effects and variability in extraction.[1][2] Analogue internal standards, while more readily available and cost-effective, may not perfectly mimic the analyte's behavior.
Comparison of Internal Standards for Sorafenib Quantification
Several internal standards have been employed for the quantification of Sorafenib in biological matrices. The most frequently cited is the stable isotope-labeled Sorafenib, specifically deuterated forms such as [2H3, 15N]Sorafenib or [2H3, 13C]Sorafenib.[3][4] Other non-isotopic internal standards that have been utilized include Lapatinib, Tamoxifen citrate, Erlotinib, and Gilteritinib.[5][6][7][8]
The following tables summarize the performance of Sorafenib assays using different internal standards, based on data from various published studies.
Table 1: Assay Performance with Stable Isotope-Labeled Internal Standards
| Parameter | [2H3, 15N]Sorafenib[3] | [2H3, 13C]Sorafenib[4] |
| Linearity Range (ng/mL) | 5 - 2000 | Not explicitly stated, but QCs ranged from low to high concentrations |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | Not explicitly stated |
| Accuracy (%) | 92.86 - 99.88 | < 5.3% deviation from nominal |
| Precision (% RSD) | 1.19 - 4.53 | < 6.9% |
| Recovery (%) | Not explicitly stated | 80.5 - 95.3 |
| Matrix Effect | Determined by comparison to pure solvent | Not explicitly stated |
Table 2: Assay Performance with Analogue Internal Standards
| Parameter | Lapatinib[6] | Erlotinib[7] | Gilteritinib[8] |
| Linearity Range (ng/mL) | 0.1 - 20 µg/mL (100 - 20,000 ng/mL) | 7 - 2000 | 4 - 1000 (for a mix of analytes) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100 | 7 | 4 |
| Accuracy (%) | Within ±15% (as per FDA/EMA guidelines) | -8.3 to 9.1 (Inter-day %Er) | Within ±15% (for intra-day and inter-day) |
| Precision (% RSD) | < 3% (Inter- and intra-day CV) | 6.1 to 9.8 (Inter-day) | 4.0 to 11.1 (Inter-day CV) |
| Recovery (%) | > 99% | Not explicitly stated | 75.6 - 94.4 |
| Matrix Effect | Not explicitly stated | Investigated | Investigated |
Based on the presented data, assays employing stable isotope-labeled internal standards generally exhibit excellent accuracy and precision. The use of an analogue internal standard can also yield validated methods that meet regulatory requirements, as demonstrated by the data for Lapatinib, Erlotinib, and Gilteritinib. The choice between a SIL-IS and an analogue IS may depend on factors such as cost, availability, and the specific requirements of the study.
Experimental Protocols
Below are generalized experimental methodologies for Sorafenib assays cited in this guide. Researchers should refer to the specific publications for detailed protocols.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Sorafenib from plasma is protein precipitation.
-
To a small volume of plasma sample (e.g., 50 µL or 100 µL), add a larger volume of a precipitating agent such as acetonitrile.[3][5]
-
The precipitating agent should contain the internal standard at a known concentration.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic and mass spectrometric conditions are optimized to achieve sensitive and selective detection of Sorafenib and the internal standard.
-
Chromatographic Column: A reverse-phase C18 column is frequently used for separation.[5][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[3][5] Elution can be isocratic or gradient.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Sorafenib and the internal standard.[3][9]
Table 3: Example MRM Transitions for Sorafenib and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sorafenib | 464.9 | 252.0 | [3] |
| [2H3, 15N]Sorafenib | 469.0 | 259.0 | [3] |
| [2H3, 13C]Sorafenib | 469.0 | 256.0 | [4] |
| Erlotinib (IS) | 394.0 | 278.0 | [7] |
Visualizing the Workflow and Comparison Logic
The following diagrams illustrate the typical experimental workflow for a Sorafenib LC-MS/MS assay and the logical framework for comparing the performance of different internal standards.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Assessment of Sorafenib: Linearity and Range Evaluation Using Sorafenib-d4 and Alternative Methods
In the landscape of targeted cancer therapy, precise quantification of therapeutic agents like Sorafenib is paramount for ensuring optimal dosing and patient safety. This guide provides a comprehensive comparison of bioanalytical methods for the linearity and range assessment of Sorafenib, with a particular focus on the use of its deuterated internal standard, Sorafenib-d4. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies.
Quantitative Performance of Sorafenib Bioanalytical Methods
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of various methods for Sorafenib quantification.
| Analytical Method | Internal Standard (IS) | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r or r²) | LLOQ (ng/mL) |
| LC-MS/MS | This compound ([²H₃, ¹⁵N] Sorafenib) | Human Plasma | 5 - 2000 | >0.99 | 5 |
| LC-MS/MS | [²H₃ ¹³C]-Sorafenib | Human Plasma | 50 - 10,000 | Linear | 50 |
| LC-MS/MS | Not Specified | Human Plasma | 500 - 20,000 | >0.998 | 500[1] |
| LC-MS/MS | [²H₃ ¹⁵N] sorafenib | Human Plasma | 7.3 - 7260 | >0.96 | 7.3[2] |
| LC-MS/MS | Regorafenib-d3 | Human Plasma | 50 - 8000 | ≥0.998 | 50 |
| HPLC-UV | Lapatinib | Human Plasma | 100 - 20,000 (0.1 - 20 µg/mL) | Linear | 100 [3] |
| HPLC-UV | Piroxicam | Plasma | 10 - 5000 | Not Specified | 10[2] |
| RP-HPLC | Not Specified | Tablet Formulation | 20,000 - 120,000 (20 - 120 µg/mL) | 0.9998 | 2330[4] |
| UFLC-UV | Not Specified | Human Plasma | 5000 - 25,000 (5 - 25 µg/mL) | 0.9942 | Not Specified[5] |
As evidenced by the data, methods employing a deuterated internal standard like this compound in conjunction with LC-MS/MS detection consistently offer a wide linear range and low limits of quantification, making them highly suitable for pharmacokinetic studies where plasma concentrations can vary significantly.
Detailed Experimental Protocols
A clear and reproducible experimental protocol is the cornerstone of any reliable bioanalytical method. Below are detailed methodologies for the quantification of Sorafenib using LC-MS/MS with a deuterated internal standard, a widely accepted and robust approach.
I. LC-MS/MS Method with this compound Internal Standard
This protocol is a composite representation based on common practices in the field for the sensitive and selective quantification of Sorafenib in human plasma.[6][7]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 100 µL of an internal standard working solution (e.g., this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A reverse-phase C18 column (e.g., Waters SymmetryShield RP8, 2.1 × 50 mm, 3.5 µm) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.1% formic acid in water).[6] A typical composition is 65:35 (v/v) acetonitrile:0.1% formic acid in water.[6]
-
Flow Rate: A flow rate of 0.25 mL/min is often employed.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Sorafenib.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Sorafenib.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Sorafenib to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Sorafenib in the unknown samples by interpolation from the calibration curve.
Visualizing the Experimental Workflow
A clear visual representation of the experimental process can aid in understanding the logical flow and key stages of the bioanalytical method. The following diagram, generated using the DOT language, illustrates a typical workflow for the linearity and range assessment of Sorafenib.
Caption: Workflow for Linearity and Range Assessment of Sorafenib.
This guide provides a foundational understanding of the bioanalytical methods for Sorafenib quantification. The use of a deuterated internal standard such as this compound with LC-MS/MS is a robust and sensitive approach, offering a wide linear range suitable for clinical and research applications. The provided protocol and workflow diagram serve as practical resources for laboratory professionals.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Sorafenib Bioanalysis: A Comparative Guide to Accuracy and Precision Using Sorafenib-d4
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the multi-kinase inhibitor Sorafenib, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of using the stable isotope-labeled internal standard, Sorafenib-d4, against alternative approaches.
The quantification of Sorafenib in biological matrices, predominantly human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. Within this methodology, the use of an internal standard (IS) is critical to correct for variations in sample preparation and instrument response. This guide delves into the experimental data to demonstrate why a stable isotope-labeled internal standard like this compound is the benchmark for accuracy and precision.
Superior Accuracy and Precision with this compound
The use of a stable isotope-labeled internal standard, such as this compound or other deuterated variants like [2H3, 15N]Sorafenib, is the gold standard for bioanalytical assays. This is because its physicochemical properties are nearly identical to the analyte, Sorafenib. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, leading to highly effective correction and thus, more accurate and precise results.
In contrast, methods employing a structurally analogous internal standard, while a viable alternative, may exhibit different extraction recovery and ionization responses compared to Sorafenib, potentially compromising the accuracy and precision of the measurement.
The following tables summarize the performance characteristics of LC-MS/MS methods for Sorafenib quantification using either a deuterated internal standard or a structural analog.
Table 1: Performance of Sorafenib Quantification using Deuterated Internal Standard (this compound or similar)
| Linearity Range (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | LLOQ (ng/mL) | Internal Standard | Reference |
| 5 - 2000 | 92.86 - 99.88 | 1.19 - 4.53 | 1.19 - 4.53 | 5 | [2H3, 15N]Sorafenib | [1][2][3] |
| 50 - 10,000 | < 5.3 (as % deviation) | < 6.9 | < 6.9 | 50 | [2H3, 13C]-Sorafenib | [4] |
| 7.3 - 7260 | < 15 | < 15 | < 15 | 7.3 | [2H3, 15N]Sorafenib | [4] |
| 50 - 8000 | 89.4 - 108.8 | ≤ 7.2 | ≤ 7.2 | 50 | Not Specified Deuterated | [5] |
Table 2: Performance of Sorafenib Quantification using Structural Analog as Internal Standard
| Linearity Range (ng/mL) | Accuracy (%RSD) | Intra-day Precision (%Er) | Inter-day Precision (%Er) | LLOQ (ng/mL) | Internal Standard | Reference |
| 7 - 2000 | < 10 | < 15 | < 15 | 7 | Erlotinib | [6] |
| 25 - 1000 | < 15 (%RSD) | < 15 (%RSD) | < 15 (%RSD) | 26 | Meloxicam | [7] |
The data clearly indicates that methods employing a deuterated internal standard consistently achieve high levels of accuracy and precision, with coefficients of variation (%CV) often below 7%. While methods with structural analogs also meet regulatory acceptance criteria (typically ±15%), the overall performance in terms of tighter precision is generally observed with the use of a stable isotope-labeled internal standard.
Experimental Protocols
Key Experiment: Quantification of Sorafenib in Human Plasma using LC-MS/MS with this compound as Internal Standard
This section details a representative experimental protocol for the accurate and precise measurement of Sorafenib in human plasma.
1. Sample Preparation:
-
A simple protein precipitation method is commonly employed.
-
To 50 µL of human plasma, 0.5 mL of acetonitrile containing the internal standard ([2H3, 15N]Sorafenib) is added.[1][2][3]
-
The mixture is vortexed to precipitate proteins.
-
Following centrifugation, the supernatant is transferred for analysis.
2. Liquid Chromatography:
-
Column: A reverse-phase C18 or RP8 column is typically used for chromatographic separation (e.g., Waters SymmetryShield RP8, 2.1x50 mm, 3.5 µm).[1][2][3]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous component with a modifier like formic acid is common (e.g., acetonitrile/0.1% formic acid in water: 65/35 v/v).[1][2][3]
-
Flow Rate: A flow rate of 0.25 mL/min is often utilized.[1][2][3]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Sorafenib quantification using this compound.
Caption: Advantage of this compound for mitigating analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Challenge: Accurately Quantifying Sorafenib in the Presence of its Metabolites
A Comparison Guide for Researchers in Drug Development
The accurate quantification of the multi-kinase inhibitor Sorafenib is a critical aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and patient safety. However, the in-vivo biotransformation of Sorafenib into various metabolites, particularly the pharmacologically active Sorafenib N-oxide, presents a significant analytical challenge. This guide provides a comparative overview of bioanalytical methods, focusing on the impact of metabolites on Sorafenib quantification and offering insights into best practices for achieving reliable and accurate results.
The Metabolic Landscape of Sorafenib
Sorafenib undergoes extensive metabolism primarily in the liver. The main metabolic pathways are oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation facilitated by UDP glucuronosyltransferase 1A9 (UGT1A9)[1][2]. This metabolic activity gives rise to several metabolites, with Sorafenib N-oxide being the most prominent and pharmacologically active, exhibiting potency similar to the parent drug[1][3]. Other identified metabolites include M1, M3, M4, and M5, which are also products of CYP3A4-mediated metabolism[2][4]. The presence of these structurally similar compounds can lead to analytical interference, necessitating the use of highly selective and specific quantification methods.
Comparative Analysis of Quantification Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous quantification of Sorafenib and its metabolites in biological matrices due to its high sensitivity, selectivity, and throughput.[5][6][7] Various LC-MS/MS methods have been developed and validated, each with its own set of experimental parameters and performance characteristics.
Quantitative Performance of LC-MS/MS Methods
The following table summarizes the key quantitative parameters from several published LC-MS/MS methods for the analysis of Sorafenib and its primary metabolite, Sorafenib N-oxide.
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Sorafenib | Human Plasma | 50 - 10,000 | 50 | < 6.9 | < 6.9 | < 5.3 | |
| Sorafenib N-oxide | Human Plasma | 10 - 2,500 | 10 | < 6.9 | < 6.9 | < 5.3 | |
| Sorafenib | Rat Plasma | 4 - 1,000 | 4 | 2.5 - 6.6 | 4.0 - 11.1 | within ±15 | [5][8] |
| Sorafenib N-oxide | Rat Plasma | 4 - 1,000 | 4 | 2.5 - 6.6 | 4.0 - 11.1 | within ±15 | [5][8] |
| Sorafenib | Human Plasma | 50 - 8,000 | 50 | ≤ 7.2 | ≤ 7.2 | 89.4 - 108.8 | [7] |
| Sorafenib N-oxide | Human Plasma | 30 - 4,000 | 30 | ≤ 7.2 | ≤ 7.2 | 89.4 - 108.8 | [7] |
| Sorafenib | Human Plasma | 0.25 - 200 | 0.25 | < 7.63 | < 7.63 | 94.25 - 109.45 | [9] |
| Sorafenib N-oxide | Human Plasma | 0.10 - 125 | 0.10 | < 7.63 | < 7.63 | 94.25 - 109.45 | [9] |
As evidenced by the data, the lower limit of quantification (LLOQ) and linearity ranges can vary significantly between methods, highlighting the importance of selecting an assay that is fit-for-purpose for the specific research question. For instance, studies investigating low-dose pharmacokinetics would require a method with a lower LLOQ.
Recommended Experimental Protocols
To ensure the accurate and reproducible quantification of Sorafenib and its metabolites, a well-defined and validated experimental protocol is paramount. Below is a generalized protocol based on commonly employed techniques.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is often sufficient for extracting Sorafenib and its metabolites from plasma samples.[3][7][8]
-
Aliquot Plasma: Transfer a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.[3]
-
Add Internal Standard (IS): Spike the plasma sample with a working solution of an appropriate internal standard (e.g., isotopically labeled Sorafenib) to correct for matrix effects and variations in extraction efficiency.[3]
-
Precipitate Proteins: Add a precipitating agent, typically acetonitrile, at a ratio of at least 3:1 (v/v) to the plasma sample.[3][8]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is crucial to resolve Sorafenib from its metabolites and other endogenous plasma components, thereby minimizing ion suppression or enhancement in the mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for the separation.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[5][6][7]
-
Flow Rate: Flow rates are generally in the range of 0.2 to 1.2 mL/min.[6][10]
-
Run Time: The total run time for the analysis is usually kept short, often under 10 minutes, to allow for high-throughput analysis.[3][7]
Tandem Mass Spectrometry
Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for Sorafenib and its metabolites.[3]
-
MRM Transitions: Specific precursor and product ion pairs are selected for each compound to ensure specificity. For example:
Conclusion and Recommendations
The accurate quantification of Sorafenib is intrinsically linked to the ability of the analytical method to differentiate it from its metabolites, particularly the active Sorafenib N-oxide. LC-MS/MS has proven to be the most robust and reliable platform for this purpose. When developing or selecting a bioanalytical method, researchers should prioritize:
-
Chromatographic Resolution: Ensure baseline separation of Sorafenib from its key metabolites to avoid isobaric interference.
-
Method Validation: A thorough validation according to regulatory guidelines (e.g., FDA or EMA) is essential to demonstrate the method's accuracy, precision, selectivity, and stability.[6][7]
-
Use of an Appropriate Internal Standard: An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.[3]
By carefully considering these factors and adopting a well-validated LC-MS/MS method, researchers can confidently and accurately assess the impact of metabolites on Sorafenib quantification, leading to a better understanding of its pharmacology and improved clinical outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 3. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LC-MS/MS Platforms for Sorafenib Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Platform for Bioanalysis
In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents like Sorafenib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this bioanalytical challenge, offering unparalleled sensitivity and specificity. This guide provides a comparative analysis of different LC-MS/MS methodologies for Sorafenib quantification, supported by experimental data from published studies, to aid researchers in selecting the most suitable platform for their needs.
Performance Comparison of LC-MS/MS Methods
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the determination of Sorafenib in human plasma. The data is compiled from multiple studies and showcases the capabilities of different instrumentations and analytical approaches.
| Parameter | Method 1 (Waters Platform) | Method 2 (SCIEX Platform) | Method 3 (Waters Platform) |
| Mass Spectrometer | Waters Micromass Quattro micro API | API 4000QT | Not Specified |
| Linearity Range (ng/mL) | 5 - 2000[1][2][3] | 50 - 8000[4] | 7.3 - 7260[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1][2][3] | 50[4] | 7.3[5] |
| Intra-day Precision (%CV) | < 4.53[1][2][3] | ≤ 7.2[4] | < 15[5] |
| Inter-day Precision (%CV) | < 4.53[1][2][3] | ≤ 7.2[4] | < 15[5] |
| Accuracy (%) | 92.86 - 99.88[1][2][3] | 89.4 - 108.8[4] | Within ±15% of nominal |
| Recovery (%) | >99 (Sorafenib)[6] | ≥85.5[4] | Not Reported |
| Sample Preparation | Protein Precipitation[1][2][3] | Protein Precipitation[4] | Protein Precipitation[5][6] |
| Internal Standard | [2H3, 15N] Sorafenib[1][2][3] | Not Specified | [2H3, 15N] Sorafenib[5][6] |
| Run Time (min) | 4[1] | 7[4] | 6[5][6] |
Experimental Protocols
The methodologies employed across different studies share common principles but vary in specific reagents and parameters. Below are detailed protocols representative of the methods summarized above.
Method 1: Based on a Waters LC-MS/MS Platform[1][2][3]
-
Sample Preparation: To 50 µL of human plasma, 0.5 mL of acetonitrile containing the internal standard ([2H3, 15N] Sorafenib) is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Chromatography:
-
LC System: Waters® 2695 Alliance separation module.
-
Column: Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (65:35, v/v).
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometry:
Method 2: Based on a SCIEX LC-MS/MS Platform[4]
-
Sample Preparation: A simple protein precipitation method is used, requiring only 5 µL of patient plasma.[4]
-
Chromatography:
-
Mass Spectrometry:
Method 3: General Validated Method[5][6]
-
Sample Preparation: A single protein precipitation step is performed by adding 0.5 mL of acetonitrile to 0.1 mL of plasma.[5][6]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow
A generalized workflow for the LC-MS/MS analysis of Sorafenib is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
Navigating the Matrix: A Comparative Guide to Sorafenib Bioanalysis and Method Transfer Utilizing Sorafenib-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Sorafenib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comprehensive comparison of established bioanalytical methods for Sorafenib and outlines a detailed protocol for the successful transfer of these methods using Sorafenib-d4 as an internal standard, ensuring data integrity and consistency across different laboratory settings.
The development of robust and reliable bioanalytical methods is a critical component of drug development. Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, requires precise measurement in complex biological fluids like plasma.[1][2] This guide delves into the common methodologies employed for Sorafenib bioanalysis, with a special focus on the gold standard, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides a roadmap for transferring a validated method to a new laboratory or instrument.
Comparative Bioanalytical Methods
A variety of analytical techniques have been employed for the quantification of Sorafenib. The two most prominent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and LC-MS/MS. While HPLC-UV offers a cost-effective solution, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalysis where low detection limits are crucial.[3]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography and quantification by UV absorbance. | Separation by chromatography and quantification by mass-to-charge ratio. |
| Internal Standard | Lapatinib, Prednisolone[4][5] | This compound, [2H3, 15N] Sorafenib[6][7] |
| Linearity Range | 0.1 - 20 µg/mL[4][8] | 5 - 2000 ng/mL, 7.3 - 7260 ng/mL[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL)[4][8] | 5 ng/mL, 7.3 ng/mL[6][7] |
| Accuracy | Inter- and intra-day CVs <3%[4][8] | 92.86% to 99.88%[6] |
| Precision | Inter- and intra-day CVs <3%[4][8] | 1.19% to 4.53%[6] |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction[4][8] | Protein precipitation[6][7][9][10] |
| Advantages | Cost-effective, widely available. | High sensitivity, high specificity, requires smaller sample volume.[6][11] |
| Disadvantages | Lower sensitivity, potential for interference. | Higher equipment cost and complexity. |
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Sorafenib Bioanalysis.
Method Transfer Protocol for Sorafenib Bioanalysis using LC-MS/MS
Transferring a validated analytical method from one laboratory (the originating lab) to another (the receiving lab) is a critical process to ensure consistent and reliable results. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability in sample processing and instrument response.
Experimental Protocol
This protocol outlines the key steps for transferring a validated LC-MS/MS method for the quantification of Sorafenib in human plasma using this compound as the internal standard.
1. Materials and Reagents:
-
Sorafenib reference standard
-
This compound internal standard (IS)
-
Control human plasma (drug-free)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Deionized water
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of Sorafenib and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Sorafenib by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.[10]
3. Sample Preparation (Protein Precipitation): [6][7][9][10]
-
To 50 µL of plasma sample, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Waters SymmetryShield RP8, 2.1 mm x 50 mm, 3.5 µm)[6] |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile[6][9] |
| Gradient | Isocratic or gradient elution (e.g., 65:35 v/v Acetonitrile:0.1% Formic acid in water)[6][8] |
| Flow Rate | 0.25 mL/min[6] |
| Injection Volume | 2-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| MRM Transitions | Sorafenib: m/z 464.9 → 252.0, this compound (or similar deuterated IS): m/z 469.0 → 259.0[6] |
Table 2: Example LC-MS/MS Parameters for Sorafenib Analysis.
5. Method Transfer Validation:
The receiving laboratory must perform a partial validation of the method to demonstrate its performance. This typically includes:
-
Calibration Curve: Analyze a set of calibration standards in the control matrix to demonstrate linearity over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on three separate days to assess intra- and inter-day accuracy and precision. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.[9]
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of Sorafenib and the IS.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS.
-
Stability: Confirm the stability of the analyte in the matrix under expected storage and processing conditions (e.g., freeze-thaw, short-term benchtop).[9]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the key workflows.
Caption: High-level overview of the method transfer process.
Caption: Detailed workflow for sample preparation and analysis.
Caption: Chemical structures of Sorafenib and its deuterated internal standard.
Conclusion
The successful bioanalysis of Sorafenib relies on the selection of an appropriate analytical method and its rigorous validation. For quantitative analysis in biological matrices, LC-MS/MS with a stable isotope-labeled internal standard like this compound offers the best performance in terms of sensitivity and specificity. A well-documented method transfer protocol, including partial validation at the receiving site, is essential to ensure data consistency and reliability across different laboratories, ultimately contributing to the successful development and clinical use of Sorafenib.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
- 6. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 11. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of a Sorafenib Assay with a Stable Isotope-Labeled Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Sorafenib, a multi-kinase inhibitor used in cancer therapy, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The robustness of the analytical method ensures that routine use and minor variations in experimental conditions do not adversely affect the quality of the results. This guide provides a comprehensive evaluation of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Sorafenib using a stable isotope-labeled internal standard, such as Sorafenib-d4.
Performance Comparison of Validated Sorafenib Assays
The use of a stable isotope-labeled internal standard (IS), like this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. Several studies have validated robust LC-MS/MS methods for Sorafenib quantification in human plasma utilizing such internal standards.[1][2][3] The performance characteristics of these assays are summarized below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | [2H3, 15N] Sorafenib | [2H3 13C]-Sorafenib | Erlotinib |
| Linearity Range (ng/mL) | 5 - 2000[1][3] | 50 - 10,000 | 7 - 2000 |
| Intra-day Precision (%RSD) | 1.19 - 4.53[1][3] | < 6.9[2][4] | < 10 |
| Inter-day Precision (%RSD) | Not Reported | < 6.9[2][4] | < 10 |
| Accuracy (%) | 92.86 - 99.88[1][3] | < 5.3% deviation from nominal | Within 15% |
| Recovery (%) | Not Reported | 80.5 - 95.3[2] | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 50[4] | 7 |
Table 1: Comparison of Performance Characteristics of Validated Sorafenib LC-MS/MS Assays.
Experimental Protocol: Robustness Evaluation of a Sorafenib Assay
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following protocol outlines the key experiments to evaluate the robustness of a Sorafenib assay using this compound as an internal standard.
Objective: To assess the reliability of the Sorafenib quantification method under minor variations in experimental conditions.
Materials:
-
Sorafenib reference standard
-
This compound internal standard
-
Blank human plasma
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples of Sorafenib in blank human plasma.
-
Introduction of Method Variations: Deliberately introduce small variations to the standard operating procedure. Analyze the QC samples under each of the following modified conditions (one variation at a time):
-
Mobile Phase Composition: Vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: Change the column temperature by ±5°C.
-
Flow Rate: Alter the flow rate of the mobile phase by ±5%.
-
Sample Extraction: Introduce minor variations in the protein precipitation step, such as vortexing time (±30 seconds) or centrifugation speed (±10%).
-
-
Data Analysis:
-
Calculate the concentration of Sorafenib in the QC samples for each of the modified conditions.
-
Determine the precision (%RSD) and accuracy (% bias) for each set of conditions.
-
Compare the results obtained under the modified conditions to the results from the standard (unmodified) method.
-
Acceptance Criteria: The method is considered robust if the precision (%RSD) is ≤15% and the accuracy is within ±15% of the nominal concentration for all tested variations.
Experimental Workflow for Robustness Evaluation
The following diagram illustrates the logical flow of the robustness evaluation process.
Caption: Workflow for the evaluation of Sorafenib assay robustness.
Signaling Pathway of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.
Caption: Simplified signaling pathway showing Sorafenib's inhibitory action.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay for Sorafenib provides a robust and reliable method for its quantification in biological matrices. The data presented from various validated methods demonstrate high precision, accuracy, and linearity. By following a systematic robustness evaluation protocol, laboratories can ensure the long-term performance and reliability of their Sorafenib assay, which is critical for supporting clinical and research studies.
References
- 1. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
